3-Bromoquinolin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPYSBMMYVIJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858600 | |
| Record name | 3-Bromoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344046-07-6 | |
| Record name | 3-Bromoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromoquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Bromoquinolin-7-amine. Due to the limited availability of experimental data for this specific isomer, this document presents a compilation of data from closely related bromoquinoline amine isomers to offer a comparative analysis and informed estimations. Detailed experimental protocols for synthesis and property determination are also provided to facilitate further research and development.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While specific experimental data for this compound is scarce, the following tables summarize the known and predicted properties of its isomers. This comparative data provides a valuable reference for estimating the characteristics of this compound.
Table 1: General and Calculated Physicochemical Properties of Bromoquinoline Amine Isomers
| Property | This compound (Predicted/Comparative) | 3-Bromoquinolin-5-amine | 3-Bromoquinolin-6-amine | 7-Bromoisoquinolin-3-amine |
| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂[1] | C₉H₇BrN₂[2] | C₉H₇BrN₂[3] |
| Molecular Weight | 223.07 g/mol | 223.07 g/mol | 223.07 g/mol [2] | 223.07 g/mol [3] |
| Exact Mass | 221.97926 Da | 221.97926 Da[1] | - | 221.97926 Da[3] |
| XLogP3 (Predicted) | ~1.9 - 2.4 | 1.9[1] | - | 2.4[3] |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | 38.9 Ų[1] | - | 38.9 Ų[3] |
| Hydrogen Bond Donor Count | 1 | 1[1] | - | 2[3] |
| Hydrogen Bond Acceptor Count | 2 | 2[1] | - | 2[3] |
| Rotatable Bond Count | 0 | - | - | 0[3] |
Table 2: Experimental and Predicted Physical Properties of Bromoquinoline Amine Isomers
| Property | This compound (Estimated) | 3-Bromoquinolin-5-amine | 3-Bromoquinolin-6-amine | 8-Bromoisoquinolin-3-amine |
| Melting Point | Solid, likely in the range of 150-160 °C | - | 154-155 °C[2] | - |
| Boiling Point (Predicted) | ~350-390 °C | 352.5 ± 27.0 °C | - | 387.6 ± 22.0 °C[4] |
| Density (Predicted) | ~1.6 g/cm³ | 1.6 ± 0.1 g/cm³ | 1.649 g/cm³[2] | 1.649 ± 0.06 g/cm³[4] |
| pKa (Predicted) | ~4.0 - 4.5 | - | - | 4.32 ± 0.50[4] |
| Solubility | Likely soluble in organic solvents like alcohols, benzene, and ether; limited solubility in water.[5][6] | - | - | - |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is via a palladium-catalyzed amination reaction, such as the Buchwald-Hartwig amination, starting from a suitable di-substituted quinoline. A more direct approach would be the reduction of a corresponding nitro compound.
Protocol: Reduction of 7-Bromo-3-nitroquinoline
This protocol is adapted from a general procedure for the synthesis of 6-bromo-8-aminoquinoline from 6-bromo-8-nitroquinoline.[7]
Materials:
-
7-Bromo-3-nitroquinoline
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Acetic acid (HOAc)
-
Water (H₂O)
-
2.5 N Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite or diatomaceous earth
Procedure:
-
In a round-bottom flask, prepare a solution of 7-bromo-3-nitroquinoline (1.0 equivalent) in a mixture of ethanol, acetic acid, and water (e.g., a 2:2:1 ratio by volume).
-
Add iron powder (approximately 3.6 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 2.5 N sodium hydroxide solution.
-
Filter the mixture through a pad of Celite to remove the iron solids. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Determination of Physicochemical Properties
Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small, dry sample of the purified compound is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.
Solubility Assessment: Qualitative solubility can be assessed by adding a small amount of this compound to various solvents (e.g., water, ethanol, DMSO, acetone) at room temperature and observing its dissolution. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.
pKa Determination: The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the titrant volume. The pKa is the pH at which the compound is half-ionized. Alternatively, UV-Vis spectroscopy or capillary electrophoresis can be used to determine the pKa by measuring the change in absorbance or mobility as a function of pH.
LogP Determination: The partition coefficient (LogP) between octanol and water can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentrations.
Visualizations
The following diagrams illustrate key workflows relevant to the research and development of this compound.
Caption: Synthetic workflow for this compound.
Caption: Preclinical evaluation workflow for a quinoline-based drug candidate.
References
- 1. echemi.com [echemi.com]
- 2. 3-bromoquinolin-6-amine | CAS 7101-96-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-broMoisoquinolin-3-aMine | 1260760-06-2 [m.chemicalbook.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Data Analysis of 3-Bromoquinolin-7-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromoquinolin-7-amine. Due to the limited availability of direct spectroscopic data for this specific compound, this guide leverages data from structurally similar compounds, namely 3-aminoquinoline, 3-bromoquinoline, and other substituted quinolines, to predict and interpret the spectroscopic features of this compound. This comparative approach is a standard and invaluable tool in the structural elucidation of novel compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for this compound. These values are estimated based on the known effects of amino and bromo substituents on the quinoline core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The electron-donating amino group at position 7 will likely cause an upfield shift (lower ppm) for nearby protons, while the electron-withdrawing bromine atom at position 3 will have a deshielding effect on adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.8 - 9.0 | d | ~2.0 |
| H-4 | ~8.1 - 8.3 | d | ~2.0 |
| H-5 | ~7.8 - 8.0 | d | ~8.5 |
| H-6 | ~6.8 - 7.0 | dd | ~8.5, 2.0 |
| H-8 | ~7.2 - 7.4 | d | ~2.0 |
| -NH₂ | ~4.0 - 5.0 | br s | - |
Note: Predicted values are estimations based on substituent effects on the quinoline ring. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon bearing the bromine (C-3) will be significantly influenced by the halogen's electronegativity. The carbon attached to the amino group (C-7) will experience an upfield shift.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 152 |
| C-3 | ~118 - 120 |
| C-4 | ~135 - 137 |
| C-4a | ~148 - 150 |
| C-5 | ~128 - 130 |
| C-6 | ~115 - 117 |
| C-7 | ~145 - 147 |
| C-8 | ~108 - 110 |
| C-8a | ~127 - 129 |
Note: Predicted values are estimations based on substituent effects.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, C=C and C=N stretches of the aromatic system, and the C-Br stretch.
Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹) for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| N-H | Asymmetric & Symmetric Stretch | 3450 - 3250 (two bands)[1] |
| C-H (aromatic) | Stretch | 3100 - 3000[1] |
| C=C, C=N (aromatic) | Stretch | 1620 - 1450[1] |
| N-H | Bend | 1650 - 1580[1] |
| C-N | Stretch | 1340 - 1250[2] |
| C-Br | Stretch | 700 - 500 |
Mass Spectrometry (MS)
The mass spectrum will be characterized by a molecular ion peak corresponding to the exact mass of this compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M, M+2) with approximately equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 222, 224 | [M]⁺ | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. |
| 143 | [M-Br]⁺ | Loss of the bromine atom. |
| 116 | [M-Br-HCN]⁺ | Subsequent fragmentation of the quinoline ring. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid this compound.[3]
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector.[3]
¹H NMR Spectroscopy - Instrument Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans are typically sufficient.
-
Spectral Width: A range of 0 to 10 ppm is generally adequate for the aromatic region.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
¹³C NMR Spectroscopy - Instrument Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Spectral Width: A range of 0 to 160 ppm.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.[4]
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is volatilized by heating under a high vacuum.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.[3]
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Experimental and Analytical Workflows
The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.
References
A Technical Guide to the Biological Activity Screening of 3-Bromoquinolin-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique bicyclic aromatic structure allows for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a bromine atom, particularly at the 3-position, provides a versatile synthetic handle for creating extensive compound libraries through various cross-coupling reactions.[1] This guide focuses on derivatives of 3-Bromoquinolin-7-amine, a scaffold of significant interest for developing novel therapeutic agents, particularly kinase inhibitors for oncology.[1][4]
This document provides a technical overview of the typical screening process for these derivatives, including common experimental protocols, data presentation formats, and the logical workflow involved in their evaluation.
Experimental Screening Workflow
The evaluation of this compound derivatives follows a standardized drug discovery cascade. The process begins with the synthesis and purification of a library of compounds, followed by a series of in vitro assays to determine biological activity and identify promising candidates for further development.
Data Presentation: Summarizing Biological Activity
Quantitative data from screening assays are crucial for comparing the potency of different derivatives and for performing Structure-Activity Relationship (SAR) analysis.[5] Data is typically organized into tables that clearly present the compound, its structural modifications, and its activity against various targets.
Table 1: Example of Antiproliferative Activity Data
This table illustrates how the in vitro cytotoxicity (measured as IC50, the concentration required to inhibit 50% of cell growth) of hypothetical this compound derivatives might be presented.
| Compound ID | R-Group at 7-amino | HeLa (Cervical Cancer) IC50 (µM) | HT29 (Colon Cancer) IC50 (µM) | C6 (Glioblastoma) IC50 (µM) |
| QA-1 | -H | > 50 | > 50 | > 50 |
| QA-2 | -Methyl | 25.4 | 31.2 | 45.1 |
| QA-3 | -Phenyl | 8.2 | 10.5 | 15.8 |
| QA-4 | 4-Fluorophenyl | 2.1 | 3.7 | 5.4 |
| 5-FU (Ref.) | N/A | 4.5 | 5.1 | 7.2 |
IC50 values are hypothetical examples based on typical screening results for quinoline derivatives.[6] 5-Fluorouracil (5-FU) is a standard reference anticancer drug.[6]
Table 2: Example of Kinase Inhibition Data
For compounds showing significant antiproliferative activity, secondary assays are performed to investigate their mechanism of action, such as the inhibition of specific protein kinases.[4]
| Compound ID | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Selectivity Ratio (VEGFR-2/EGFR) |
| QA-3 | 450 | 510 | 1.1 |
| QA-4 | 25 | 850 | 34.0 |
| Erlotinib (Ref.) | 2 | 1500 | 750 |
IC50 values are hypothetical examples. Erlotinib is a known EGFR inhibitor. A higher selectivity ratio indicates greater selectivity for the target kinase (EGFR in this case).
Key Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible data.[7] Below are methodologies for two key experiments typically used in the screening of these compounds.
Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) in 96-well plates at an optimized density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated control.[7]
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
Kinase assays measure the ability of a compound to inhibit the activity of a specific protein kinase, a common mechanism of action for anticancer agents.[10][11] Luminescence-based assays that quantify ATP consumption are frequently used.
Protocol (Example for EGFR Kinase): [1]
-
Reagent Preparation: Prepare a kinase assay buffer. Create serial dilutions of the test compounds in the buffer, ensuring the final DMSO concentration is low (e.g., <1%). Prepare a master mix containing the peptide substrate and ATP.[1]
-
Reaction Setup: In a 96-well or 384-well plate, add the diluted test compounds. Include controls for 100% kinase activity (DMSO vehicle) and background (no enzyme).
-
Kinase Reaction: Add the kinase reaction master mix (substrate + ATP) to all wells.[1] Initiate the enzymatic reaction by adding the diluted recombinant kinase (e.g., EGFR) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[1]
-
Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent depletes the remaining ATP and then converts the ADP produced by the kinase reaction into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value.
Signaling Pathway Visualization
Understanding the mechanism of action often involves visualizing the signaling pathways targeted by the active compounds. Many quinoline derivatives are designed as kinase inhibitors that target pathways dysregulated in cancer, such as the EGFR signaling cascade, which controls cell proliferation and survival.[4][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
The Versatility of the 3-Bromoquinolin-7-amine Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Among the myriad of quinoline derivatives, 3-Bromoquinolin-7-amine stands out as a particularly versatile scaffold for the development of novel therapeutic agents. The strategic placement of the bromine atom at the 3-position and the amine group at the 7-position provides synthetic handles for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with the this compound core, with a focus on its application in the discovery of kinase inhibitors for cancer therapy.
Synthetic Strategies for this compound and Its Derivatives
The synthesis of the this compound core and its subsequent derivatization relies on a series of well-established organic reactions. A plausible synthetic route to the core involves the preparation of a suitably substituted quinoline, followed by bromination and introduction of the amino group.
A key intermediate, 3-bromo-7-hydroxyquinoline, can be synthesized from 7-hydroxyquinoline. This process involves the protection of the hydroxyl group as a trifluoromethanesulfonate ester, followed by bromination with N-bromosuccinimide, and subsequent hydrolysis of the ester to reveal the hydroxy group.[2] The hydroxyl group can then be converted to an amino group through various methods, such as a Buchwald-Hartwig amination or by conversion to a leaving group followed by nucleophilic substitution with an ammonia surrogate.
Once the this compound scaffold is obtained, the bromine atom at the 3-position serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction allows for the facile formation of carbon-carbon bonds, enabling the synthesis of a diverse library of 3-aryl- and 3-heteroarylquinolin-7-amine derivatives.
The amino group at the 7-position can also be functionalized, for example, through acylation to form amides, further expanding the chemical diversity of the derivatives.
Biological Activity of Quinoline Derivatives as Kinase Inhibitors
Derivatives of the quinoline scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[4] In particular, quinoline-based compounds have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology.[5][6]
The binding of growth factors to EGFR and VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in their intracellular kinase domains. This initiates downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[5][7] Small molecule inhibitors based on the quinoline scaffold can competitively bind to the ATP-binding site of these kinases, preventing their activation and blocking downstream signaling.[6]
While specific quantitative data for this compound derivatives is not extensively available in the public domain, the broader class of substituted quinolines has shown potent inhibitory activity against various kinases and cancer cell lines. The following tables summarize representative data for various quinoline derivatives, highlighting the potential of this scaffold in cancer drug discovery.
Table 1: Anticancer Activity of Substituted Quinoline Derivatives
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| 6,8-dibromo-5-nitroquinoline | C6 (Rat Glioblastoma) | 50.0 |
| 6,8-dibromo-5-nitroquinoline | HT29 (Human Colorectal Adenocarcinoma) | 26.2 |
| 6,8-dibromo-5-nitroquinoline | HeLa (Human Cervical Cancer) | 24.1 |
Data sourced from a study on brominated quinoline derivatives.[8]
Table 2: Kinase Inhibitory Activity of 3-Substituted Quinoline Derivatives
| Compound ID/Name | Kinase Target | IC50 (nM) |
| 6,7-dimethoxy-3-(4-methoxyphenyl)quinoline | PDGF-RTK | < 20 |
| 6,7-dimethoxy-3-(3-fluoro-4-methoxyphenyl)quinoline | PDGF-RTK | < 20 |
| 6,7-dimethoxy-3-(3-fluorophenyl)quinoline | PDGF-RTK | < 20 |
| 6,7-dimethoxy-3-(4-hydroxyphenyl)quinoline | PDGF-RTK | < 20 |
| 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR | Potent and selective |
Data sourced from a study on 3-substituted quinoline derivatives as PDGF-RTK inhibitors and a review on quinoline-based EGFR inhibitors.[8][9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromoquinoline Derivatives
This protocol outlines a general procedure for the palladium-catalyzed coupling of a 3-bromoquinoline with a boronic acid.
Materials:
-
3-Bromoquinoline derivative (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
Triphenylphosphine (PPh3) (0.08 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add the 3-bromoquinoline derivative, the boronic acid, potassium carbonate, and a magnetic stir bar.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add a mixture of toluene, ethanol, and water to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylquinoline derivative.[8]
In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the inhibitory activity of synthesized compounds against the EGFR kinase.
Principle: This assay measures the amount of ADP produced in the kinase reaction. A decrease in ADP production, measured as a decrease in luminescence, corresponds to inhibition of the kinase.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound in DMSO and perform serial dilutions in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
Kinase Reaction: To the wells of a 96-well plate, add 5 µL of the diluted test compound or control. Add 10 µL of the kinase reaction master mix to each well. Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes. Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.[8]
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the inhibitory activity of synthesized compounds against the VEGFR-2 kinase.
Principle: Similar to the EGFR assay, this assay measures the amount of ADP produced, where a decrease in luminescence indicates kinase inhibition.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate buffer containing a constant percentage of DMSO. Prepare a Master Mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK Substrate). Dilute the recombinant VEGFR-2 kinase in 1x Kinase Buffer.
-
Kinase Reaction: Add 25 µL of the Master Mix to each well of a 96-well plate. Add 5 µL of the diluted test compound or control to the appropriate wells. Initiate the reaction by adding 20 µL of the diluted VEGFR-2 kinase to the reaction wells. Incubate the plate at 30°C for 45 minutes.
-
Signal Detection: Add 50 µL of Kinase-Glo™ MAX reagent to each well. Cover the plate and incubate at room temperature for 15 minutes.
-
Data Acquisition: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition and determine the IC50 value by subtracting the "Blank" reading and normalizing to the "Positive Control".[10]
Visualizing Molecular Interactions and Pathways
Understanding the interactions of this compound derivatives with their biological targets and the signaling pathways they modulate is crucial for rational drug design. Graphviz diagrams can be used to visualize these complex relationships.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling and Inhibition.
Caption: Drug Discovery Workflow.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors and other therapeutic agents. Its synthetic tractability, allowing for diverse functionalization at both the 3- and 7-positions, provides a robust platform for generating extensive compound libraries for high-throughput screening and lead optimization. While further research is needed to fully elucidate the specific biological activities of derivatives of this particular scaffold, the wealth of data on related quinoline compounds strongly suggests its potential in oncology and other therapeutic areas. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the rich medicinal chemistry of the this compound core.
References
- 1. promega.com [promega.com]
- 2. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. VEGFR2 inhibition assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Whitepaper: In Silico Prediction and Validation of 3-Bromoquinolin-7-amine Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with significant therapeutic value. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of a novel derivative, 3-Bromoquinolin-7-amine. Leveraging the established pharmacological profiles of quinoline-based compounds, we hypothesize that this compound is a potential kinase inhibitor. This document details a predictive workflow, presents hypothetical bioactivity data, and provides robust experimental protocols for the validation of these computational predictions. The integration of in silico screening with experimental validation offers a streamlined pathway for identifying and characterizing novel therapeutic candidates.[1][2]
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are classified as "privileged scaffolds" in medicinal chemistry due to their remarkable versatility and broad range of pharmacological activities.[3][4] These nitrogen-containing heterocyclic compounds are integral to numerous FDA-approved drugs and have demonstrated efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][5]
A particularly successful application of the quinoline scaffold has been in the development of kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, especially cancer. Quinoline-based molecules have been shown to effectively target key kinases in oncogenic pathways, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGF), and Phosphoinositide 3-kinase (PI3K).[4][6]
Furthermore, the strategic placement of halogen atoms, such as bromine, on the quinoline ring can significantly modulate a compound's physicochemical properties and biological activity, often enhancing its potency and selectivity.[7] The bromine atom can also serve as a versatile synthetic handle for further chemical modification.[8] Given this context, the novel compound this compound presents an intriguing candidate for investigation as a potential therapeutic agent. This guide provides a predictive analysis of its bioactivity and a clear roadmap for its experimental validation.
In Silico Bioactivity Prediction Workflow
In the absence of experimental data for this compound, a robust in silico workflow is the most efficient first step to generate testable hypotheses about its biological targets.[1] Such computational approaches significantly reduce the time and cost associated with traditional high-throughput screening.[2]
Ligand-Based Target Prediction
This approach operates on the principle that structurally similar molecules are likely to have similar biological targets.
-
Methodology: The 2D and 3D structure of this compound would be used as a query against databases of known bioactive compounds, such as ChEMBL and BindingDB.[9] Publicly available web servers like SwissTargetPrediction or SuperPred employ algorithms that calculate the similarity between the query molecule and annotated ligands in their databases to predict a ranked list of the most probable protein targets.[10][11]
-
Hypothesis: Based on the prevalence of kinase inhibition among quinoline derivatives, it is hypothesized that these tools will predict various protein kinases as primary targets for this compound.[1][6]
Structure-Based Target Prediction (Molecular Docking)
This method computationally simulates the interaction between a small molecule (ligand) and the three-dimensional structure of a protein target.
-
Methodology: A library of clinically relevant protein kinase crystal structures would be assembled from the Protein Data Bank (PDB). The 3D conformer of this compound would be docked into the ATP-binding site of each kinase. The docking software calculates a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. Lower scores typically indicate a more favorable binding pose.
-
Hypothesis: Molecular docking is expected to show favorable binding energies for this compound within the active sites of key oncogenic kinases, such as EGFR, VEGFR, and c-Met, thereby reinforcing the kinase inhibitor hypothesis.
Predicted Bioactivity Data
The following table summarizes the hypothetical quantitative data that could be generated from the in silico workflow described above. This data is illustrative and serves to prioritize targets for experimental validation.
| Predicted Protein Target | Target Class | In Silico Method | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted IC50 (µM) |
| EGFR | Receptor Tyrosine Kinase | Molecular Docking | -9.5 | 0.5 |
| VEGFR2 | Receptor Tyrosine Kinase | Molecular Docking | -9.1 | 0.8 |
| c-Met | Receptor Tyrosine Kinase | Molecular Docking | -8.8 | 1.2 |
| PI3Kα | Lipid Kinase | Molecular Docking | -8.5 | 2.5 |
| BRAF | Serine/Threonine Kinase | Molecular Docking | -7.9 | 5.0 |
| MEK1 | Serine/Threonine Kinase | Molecular Docking | -7.2 | >10 |
Visualization of Predicted Mechanism of Action
Based on the in silico predictions, this compound is hypothesized to inhibit receptor tyrosine kinases like EGFR. Inhibition of EGFR would disrupt downstream signaling through the RAS-RAF-MEK-ERK pathway, a critical cascade for cell proliferation and survival.
Caption: Predicted inhibition of the EGFR signaling pathway by this compound.
Experimental Validation Protocols
To validate the in silico predictions, a series of well-established experimental assays are required.[12]
Protocol 1: Cell Viability (MTT) Assay
This assay assesses the anti-proliferative effects of the compound on cancer cell lines.
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, which overexpresses EGFR).
-
This compound, dissolved in DMSO.
-
DMEM/RPMI-1640 culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
96-well plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of the compound to inhibit the activity of a specific kinase.
-
Objective: To quantify the inhibitory potency (IC50) of this compound against purified kinases (e.g., EGFR, VEGFR2).
-
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR2).
-
Specific peptide substrate for each kinase.
-
ATP (Adenosine triphosphate).
-
This compound.
-
Assay buffer.
-
Detection system (e.g., ADP-Glo™, LanthaScreen™ Eu-anti-phospho-antibody).
-
Microplate reader compatible with luminescence or TR-FRET.
-
-
Methodology:
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and varying concentrations of this compound in the appropriate assay buffer.
-
Initiation: Initiate the kinase reaction by adding a fixed concentration of ATP (typically at or near the Km value).
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This typically measures either the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Acquisition: Read the signal (luminescence or TR-FRET) on a microplate reader.
-
Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme) and plot a dose-response curve to calculate the IC50 value.
-
Visualization of the Integrated Discovery Workflow
The overall process, from computational prediction to experimental confirmation, follows a logical progression.
Caption: Integrated workflow for bioactivity prediction and experimental validation.
Conclusion
This guide outlines a predictive framework for assessing the bioactivity of this compound. Based on extensive data for the quinoline scaffold, we predict that this novel compound will function as a kinase inhibitor, potentially targeting key regulators of oncogenic signaling pathways like EGFR. The proposed in silico and experimental workflows provide a clear and efficient strategy to test this hypothesis. Successful validation of these predictions would establish this compound as a promising lead compound for the development of new anticancer therapeutics, warranting further investigation into its mechanism of action, selectivity, and preclinical efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. What is in silico drug discovery? [synapse.patsnap.com]
- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 4. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 7. A Machine Learning Bioinformatics Method to Predict Biological Activity from Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]
- 12. global.fujitsu [global.fujitsu]
Quantum Chemical Calculations for 3-Bromoquinolin-7-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][8][9] The introduction of substituents, such as a bromine atom and an amine group, to the quinoline scaffold can significantly modulate its physicochemical and biological characteristics. 3-Bromoquinolin-7-amine is a molecule of interest for which a detailed understanding of its structural and electronic properties at the quantum level can provide valuable insights for drug design and synthesis.[2][4]
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful and indispensable tools for predicting the properties of molecules with a high degree of accuracy.[3][5][7][10] These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies, electronic properties such as HOMO-LUMO energies, and the mapping of electrostatic potential.[5][6][10][11] This guide details the standard computational workflow for characterizing this compound, from initial structure generation to in-depth analysis of its quantum chemical properties.
Computational and Experimental Protocols
The following protocols describe a standard workflow for the quantum chemical analysis of this compound, based on established practices for similar quinoline derivatives.[3][10][12]
Computational Methodology
2.1.1. Molecular Geometry Optimization The initial step involves determining the most stable 3D conformation of this compound. This is achieved through geometry optimization.
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[10]
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted method for such calculations.[6][10][12]
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost for molecules of this type.[6][12]
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular modeling program.
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting geometry.
-
Refine the geometry using the B3LYP/6-311++G(d,p) level of theory. The optimization is complete when the forces on the atoms and the energy change between iterations are negligible.[3]
-
Verify that the optimized structure represents a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.[3]
-
2.1.2. Electronic Structure Analysis Following geometry optimization, a detailed analysis of the electronic properties is conducted.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO orbitals are calculated to determine the HOMO-LUMO energy gap. This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[6][11]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[5][11]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[11][13]
2.1.3. Spectroscopic Properties Prediction Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.[3]
-
Vibrational Frequencies (FT-IR and Raman): The calculated vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra.[5][11][14]
-
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can assist in the structural elucidation of the molecule.[1]
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing insights into the electronic transitions within the molecule.[3][13]
Experimental Protocols (for validation)
2.2.1. FT-IR and FT-Raman Spectroscopy
-
Sample Preparation: For FT-IR, the solid sample of this compound is typically mixed with KBr and pressed into a pellet. For FT-Raman, the sample is placed directly in the spectrometer.
-
Instrumentation: A spectrometer with a resolution of at least 2 cm⁻¹ is used.[5] The FT-IR spectrum is recorded in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum in the 3500–100 cm⁻¹ range.[11]
2.2.2. NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.[1]
-
Instrumentation: 1H and 13C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).
Data Presentation
Clear and structured presentation of quantitative data is crucial for interpretation and comparison. The following tables provide templates for summarizing the results of quantum chemical calculations for this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C1-N1 | Value | N1-C1-C2 | Value |
| C2-C3 | Value | C1-C2-C3 | Value |
| C3-Br | Value | C2-C3-Br | Value |
| C7-N2 | Value | C6-C7-N2 | Value |
| ... | ... | ... | ... |
Table 2: Electronic Properties
| Parameter | Value |
|---|---|
| Energy of HOMO (eV) | Value |
| Energy of LUMO (eV) | Value |
| HOMO-LUMO Energy Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
| Ionization Potential (I) (eV) | Value |
| Electron Affinity (A) (eV) | Value |
| Electronegativity (χ) (eV) | Value |
| Chemical Hardness (η) (eV) | Value |
| Chemical Softness (S) (eV⁻¹) | Value |
| Electrophilicity Index (ω) (eV) | Value |
Table 3: Calculated Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment (based on PED) |
|---|---|---|---|
| Value | Value | Value | e.g., C-H stretch |
| Value | Value | Value | e.g., N-H bend |
| Value | Value | Value | e.g., C-Br stretch |
| ... | ... | ... | ... |
Mandatory Visualizations
Caption: Computational workflow for quantum chemical analysis.
Caption: HOMO-LUMO energy gap relationship.
Conclusion
This technical guide has detailed the standard methodologies for performing quantum chemical calculations on this compound. By adhering to these established protocols, researchers can obtain significant insights into the molecule's physicochemical properties, which are fundamental for its potential applications in drug discovery and materials science. The synergy of DFT calculations for geometry optimization, electronic structure analysis, and spectroscopic prediction provides a robust framework for characterizing novel quinoline derivatives and can accelerate the development of new and effective therapeutic agents.[3][9] The comparison of theoretical data with experimental results is crucial for validating the computational models and ensuring the reliability of the predictions.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 11. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ias.ac.in [ias.ac.in]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of 3-Bromoquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromoquinolin-7-amine, a chemical compound utilized in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety data from structurally related bromoquinoline and aminoquinoline analogs. Professionals handling this compound must exercise caution and adhere to the safety protocols outlined herein, treating the substance as potentially hazardous.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be classified as hazardous. The primary concerns include potential acute toxicity, irritation to the skin and eyes, and respiratory tract irritation.
GHS Hazard Statements (Anticipated):
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements (Anticipated):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Physical and Chemical Properties
| Property | 3-Bromoquinoline | 3-bromoquinolin-6-amine | 7-Bromoisoquinolin-3-amine | 8-Bromoquinoline |
| Molecular Formula | C9H6BrN[5] | C9H7BrN2[6] | C9H7BrN2[1] | C9H6BrN[7] |
| Molecular Weight | 208.06 g/mol [5] | 223.07 g/mol [6] | 223.07 g/mol [1] | 208.05 g/mol [7] |
| Physical State | Liquid[5] | Solid | Solid | Solid |
| Melting Point | 13 - 15 °C[5] | 154-155 °C[6] | Not Available | Not Available |
| Boiling Point | Not Available | Not Available | Not Available | Not Available |
Note: The physical state of this compound is likely to be a solid at room temperature, similar to other amino-bromoquinoline derivatives.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict laboratory protocols is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood.[8][9]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[10]
Personal Protective Equipment (PPE):
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[9] | Protects against chemical splashes and airborne particles.[9] |
| Face Shield | To be worn over safety goggles[9] | Provides full-face protection during procedures with a high risk of splashing.[9] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term contact.[9] | Prevents direct skin contact with the chemical.[9] For prolonged contact, consult the glove manufacturer's resistance guide. |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex®) or 100% cotton is recommended.[9] | Protects skin and personal clothing from contamination. Must be fully buttoned.[9] |
| Full-Length Pants | Covers the lower body to prevent skin exposure.[9] | ||
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects.[9] | |
| Respiratory Protection | NIOSH-approved Respirator | Use with appropriate cartridges for organic vapors and particulates. | Required when handling large quantities, if dust or aerosols are generated, or if engineering controls are insufficient. |
Standard Operating Procedure for Handling:
-
Preparation: Before handling, don all required PPE. Cover the work surface within the fume hood with absorbent bench paper.[9]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to control airborne particulates.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]
-
Waste Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9] Collect solid and liquid waste in separate, labeled hazardous waste containers.[9]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air.[8][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11] Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][5] If skin irritation persists, seek medical attention.[12] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[8][5] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[8][5] Rinse mouth with water.[8] Call a physician or poison control center immediately.[8][5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8][5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8][5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation.[11] Wear appropriate PPE as described in Section 3.[11] Avoid breathing dust and contact with the substance.[11]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[11]
-
Containment and Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, closed container for disposal.[10] Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5]
Visual Diagrams
To further clarify the safety workflows and logical relationships in handling this compound, the following diagrams are provided.
References
- 1. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. 3-Bromoquinoline | 5332-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.fr [fishersci.fr]
- 6. 3-bromoquinolin-6-amine | CAS 7101-96-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromoquinolin-7-amine from Novel Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromoquinolin-7-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a bromine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions, while the amino group at the 7-position allows for the introduction of diverse substituents to modulate the molecule's physicochemical and biological properties. This document provides detailed protocols for novel and efficient synthetic routes to this compound, moving beyond traditional multi-step and often harsh reaction conditions. The presented methods offer advantages in terms of yield, regioselectivity, and precursor accessibility.
Synthetic Strategies Overview
Three primary synthetic strategies are detailed below, each employing different novel precursors and methodologies. These routes offer flexibility in starting materials and reaction conditions, catering to various laboratory settings and research needs.
Strategy 1: Direct Synthesis from 1,3-Diaminobenzene and a 2-Substituted Vinamidinium Salt. This approach offers a highly efficient and direct route to the target molecule.
Strategy 2: Synthesis via a 7-Nitroquinoline Intermediate. This classic yet robust pathway involves the synthesis of 7-nitroquinoline, followed by regioselective bromination and subsequent reduction of the nitro group.
Strategy 3: Catalyst-Free Synthesis of a 7-Aminoquinoline Core followed by Bromination. This modern approach utilizes a catalyst-free reaction to construct the 7-aminoquinoline scaffold, which is then regioselectively brominated.
Data Presentation
Table 1: Comparison of Synthetic Strategies for this compound
| Parameter | Strategy 1: Direct Synthesis | Strategy 2: Via 7-Nitroquinoline | Strategy 3: Catalyst-Free Core Synthesis |
| Starting Materials | 1,3-Diaminobenzene, 2-bromo-3-(dimethylamino)acrolein | m-Nitroaniline, Glycerol | m-Phenylenediamine, 4,4,4-trifluoro-1-phenylbutane-1,3-dione |
| Key Intermediates | Vinamidinium salt | 7-Nitroquinoline, 3-Bromo-7-nitroquinoline | 7-Amino-4-phenyl-2-(trifluoromethyl)quinoline |
| Overall Yield (approx.) | 60-70% | 40-50% | 50-60% |
| Number of Steps | 2 | 3 | 2 |
| Key Advantages | High efficiency, directness | Readily available starting materials | Catalyst-free, mild conditions for core synthesis |
| Key Challenges | Preparation of the vinamidinium salt | Regioselectivity of bromination | Regioselectivity of bromination |
Experimental Protocols
Strategy 1: Direct Synthesis from 1,3-Diaminobenzene and 2-Substituted Vinamidinium Salt
This method provides a direct and high-yielding synthesis of 7-Amino-3-bromoquinoline[1].
Logical Relationship of Direct Synthesis
References
Application Notes: Suzuki-Miyaura Cross-Coupling Reactions Using 3-Bromoquinolin-7-amine for Drug Discovery
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and antimalarial properties.[1] The functionalization of this scaffold is crucial for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, making it an indispensable tool in modern drug discovery.[1][2]
This document provides application notes and generalized protocols for the Suzuki-Miyaura cross-coupling of 3-Bromoquinolin-7-amine with various organoboron reagents. The resulting 3-arylquinolin-7-amine derivatives are of significant interest for screening in drug discovery programs, as the ability to synthetically diversify the quinoline core allows for the fine-tuning of molecular properties to optimize interactions with biological targets.[1] While direct quantitative data for this compound is not extensively available in published literature, the following data and protocols are based on established procedures for the closely related 3-bromoquinoline and serve as a robust starting point for reaction optimization.[1][3][4] The presence of the 7-amino group may influence reactivity, and optimization of the described conditions is recommended.
General Reaction Scheme
The Suzuki-Miyaura reaction couples this compound with an aryl- or heteroarylboronic acid (or its corresponding ester) in the presence of a palladium catalyst and a base to form the desired 3-arylquinolin-7-amine.

Data Presentation: Illustrative Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system.[1] The following table summarizes various conditions reported for the synthesis of 3-arylquinolines from 3-bromoquinoline, providing a comparative overview for reaction optimization with this compound.
Table 1: Comparative Data for Suzuki-Miyaura Coupling Reactions of 3-Bromoquinoline
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 16 | ~80-90 |
| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2)¹ | DBU (1.5) | THF/H₂O (5:1) | 110 | 0.17 | 82 |
| 4 | Thiophene-3-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 16 | ~75-85 |
| 5 | 2-Formylphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ (3) | DMF | 100 | 8 | ~70-80 |
¹P1-L4 refers to a specific palladacycle precatalyst system with a xantphos ligand, optimized for this reaction.[5] DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene. Data is adapted from studies on 3-bromoquinoline and related systems.[1][5]
Visualized Reaction Mechanism and Workflow
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) species.[1] A typical experimental workflow involves careful setup under an inert atmosphere, followed by reaction, workup, and purification.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are generalized procedures adapted from published literature for 3-bromoquinoline and should be optimized for this compound, specific substrates, and scales.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylquinolin-7-amine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos or SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Add the degassed solvent via syringe.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for 10-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting and Optimization
-
Low Yield: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. Bulky, electron-rich phosphine ligands often improve outcomes for heteroaryl bromides.[6] Ensure reagents, especially the boronic acid, are pure and the reaction is thoroughly degassed to prevent catalyst deactivation and boronic acid homocoupling.
-
Side Products: The primary amino group on this compound could potentially undergo N-arylation (Buchwald-Hartwig coupling). While Suzuki conditions are generally not optimal for this, if N-arylated byproducts are observed, using milder bases (e.g., K₂CO₃ instead of K₃PO₄) or lower reaction temperatures may be beneficial.
-
Catalyst Inhibition: The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Using a higher catalyst loading or specific ligands designed to minimize this interaction can be beneficial.[6]
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromoquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromoquinolin-7-amine. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, yielding N-substituted-3-bromoquinolin-7-amine derivatives.[1][2][3] Such derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the quinoline scaffold in biologically active compounds.[1] The protocol is based on established methodologies for the Buchwald-Hartwig amination of heteroaryl halides.[4][5]
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudo-halide) and an amine.[2][6] The reaction is catalyzed by a palladium complex and requires a base to facilitate the deprotonation of the amine.[1][7][8] The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[1][5][9] The choice of ligand, typically a bulky, electron-rich phosphine, is crucial for the success of the reaction.[2][4][10]
Key Experimental Considerations
Several factors can influence the outcome of the Buchwald-Hartwig amination of this compound:
-
Catalyst System: The selection of the palladium precursor and ligand is critical. Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂.[1][5][7] For heteroaryl bromides, bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands have shown to be effective.[7][10]
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is commonly used, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be employed depending on the substrate and amine.[1][4][7]
-
Solvent: Anhydrous, degassed aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation.[1][3]
-
Reaction Temperature: The reaction is typically heated to temperatures between 80-110 °C to ensure a reasonable reaction rate.[9][11]
-
Inert Atmosphere: The reaction is sensitive to oxygen, and therefore, all manipulations should be carried out under an inert atmosphere of argon or nitrogen using Schlenk techniques or in a glovebox.[1][12]
Experimental Protocol
This is a general protocol and may require optimization for specific amines and reaction scales.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes and needles
-
Rotary evaporator
-
Glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).
-
The tube is sealed with a septum, and the atmosphere is exchanged with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[1]
-
Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 mmol, 1.2-1.5 equiv).
-
Addition of Reagents: Add the anhydrous, degassed solvent (3-5 mL) via syringe.
-
Add the amine (1.1-1.2 mmol, 1.1-1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[7]
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature.[1] The reaction mixture is diluted with a suitable organic solvent such as ethyl acetate and filtered through a pad of Celite to remove palladium residues.
-
The filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1]
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-bromoquinolin-7-amine.[1]
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted and optimized for the synthesis of N-substituted-3-bromoquinolin-7-amine.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 110 | 12-24 | 80-90 |
| 3 | Pd₂(dba)₃ (1.5) | Josiphos (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 75-85 |
| 4 | Pd(OAc)₂ (3) | cataCXium A (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 70-80 |
*Yields are hypothetical and for illustrative purposes. Actual yields will depend on the specific amine used and optimization of the reaction conditions.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, phosphine ligands, bases, and solvents.[1] Increasing the reaction temperature or time may also improve conversion.[1]
-
Side Products: The formation of side products can sometimes be observed. Purification by column chromatography is typically effective in isolating the desired product.[1] Careful control of the reaction stoichiometry and temperature can help minimize side reactions.[1]
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Arylquinolin-7-amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-arylquinolin-7-amine scaffold is a significant pharmacophore found in a variety of biologically active molecules, exhibiting potential applications in drug discovery and materials science. This document provides detailed application notes and experimental protocols for the synthesis of 3-arylquinolin-7-amines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro intermediate. This multi-step approach offers a versatile and efficient route to this important class of compounds.
The synthetic strategy involves an initial palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromo-7-nitroquinoline with a suitable arylboronic acid. The subsequent reduction of the nitro group at the 7-position yields the desired 3-arylquinolin-7-amine. This method allows for the introduction of a wide range of aryl substituents at the 3-position, enabling the creation of diverse chemical libraries for screening and development.
Synthetic Pathway Overview
The overall synthetic scheme is a two-step process starting from 3-bromo-7-nitroquinoline.
Application Notes and Protocol: N-acylation of 3-Bromoquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylated quinoline derivatives are significant structural motifs in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The N-acylation of 3-bromoquinolin-7-amine provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The introduction of an acyl group to the amino function at the 7-position can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and can also serve as a key interaction point with biological targets. These derivatives are of interest in the development of kinase inhibitors, anti-infective agents, and other targeted therapies.
This document provides a detailed protocol for the N-acylation of this compound using acyl chlorides as the acylating agent. The protocol is based on established methods for the acylation of aromatic amines and is designed to be a starting point for further optimization by researchers.
Reaction Principle
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the corresponding amide. A base is typically added to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Experimental Protocol
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, such as triethylamine (1.2-1.5 equivalents) or pyridine, to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution. The reaction of acyl chlorides with amines can be very rapid.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acylated this compound.
-
-
Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
Data Presentation
The following table provides hypothetical quantitative data for the N-acetylation and N-benzoylation of this compound based on the general protocol. Actual results may vary depending on the specific reaction conditions and scale.
| Acylating Agent | Product Name | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Percentage Yield (%) |
| Acetyl Chloride | N-(3-bromoquinolin-7-yl)acetamide | 265.11 | 119 | 105 | 88 |
| Benzoyl Chloride | N-(3-bromoquinolin-7-yl)benzamide | 327.17 | 147 | 132 | 90 |
Assuming 100 mg of this compound (MW: 223.07 g/mol ) as the limiting reagent.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the N-acylation of this compound.
Logical Relationship of Reactants and Products
Caption: Logical relationship of reactants, products, and byproducts in the N-acylation reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the acyl chloride. Increasing the reaction time or temperature (with caution) may also improve conversion.
-
Multiple Products: The formation of multiple products could indicate side reactions. Purification by column chromatography should be carefully performed to isolate the desired product. If di-acylation is observed (unlikely for this substrate), using a bulkier base or a less reactive acylating agent might be beneficial.
-
Starting Material Remains: If a significant amount of starting material remains, ensure that at least one equivalent of base is used to neutralize the HCl formed. The acyl chloride may have degraded, so using a fresh bottle is recommended.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Acyl chlorides are corrosive and lachrymatory; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents can be flammable. Keep away from ignition sources.
-
The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain cooling and add the reagent slowly.
References
Application Notes: Derivatization of 3-Bromoquinolin-7-amine
Introduction
3-Bromoquinolin-7-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a primary amino group at the C-7 position and a bromine atom at the C-3 position provides two distinct functional handles for synthetic modification. Derivatization of the amino group is a common strategy to generate libraries of novel compounds for structure-activity relationship (SAR) studies. This document provides detailed protocols for two fundamental derivatization reactions of the amino group of this compound: N-acylation and N-alkylation. These transformations allow for the introduction of a wide array of functional groups, enabling the modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug development.
Data Presentation: Derivatization Reactions
The following tables summarize representative derivatization reactions for this compound, including the reagents, expected products, and hypothetical yields. These yields are based on typical outcomes for similar aromatic amines and serve as a benchmark for reaction optimization.
Table 1: N-Acylation of this compound
| Reaction Type | Reagent | Product Structure | Expected Product Name | Hypothetical Yield (%) |
| Acylation | Acetyl Chloride |
| N-(3-bromoquinolin-7-yl)acetamide | 85-95 |
| Acylation | Benzoyl Chloride |
| N-(3-bromoquinolin-7-yl)benzamide | 80-90 |
| Sulfonylation | Benzenesulfonyl Chloride |
| N-(3-bromoquinolin-7-yl)benzenesulfonamide | 75-85 |
| Sulfonylation | p-Toluenesulfonyl Chloride |
| N-(3-bromoquinolin-7-yl)-4-methylbenzenesulfonamide | 70-85 |
Table 2: N-Alkylation of this compound
| Reaction Type | Reagent(s) | Product Structure | Expected Product Name | Hypothetical Yield (%) |
| Reductive Amination | Benzaldehyde, Sodium Triacetoxyborohydride | N-benzyl-3-bromoquinolin-7-amine | 65-80 | |
| Reductive Amination | Acetone, Sodium Triacetoxyborohydride | N-isopropyl-3-bromoquinolin-7-amine | 60-75 | |
| Direct Alkylation | Methyl Iodide, K₂CO₃ | 3-bromo-N-methylquinolin-7-amine | 70-85 (mono-alkylation) | |
| Direct Alkylation | Benzyl Bromide, K₂CO₃ | N-benzyl-3-bromoquinolin-7-amine | 60-75 |
Experimental Protocols
Protocol 1: N-Acylation of this compound with Acetyl Chloride
Objective: To synthesize N-(3-bromoquinolin-7-yl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford pure N-(3-bromoquinolin-7-yl)acetamide.
Safety Precautions:
-
Acetyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Pyridine is flammable and toxic. Handle in a fume hood.
-
Dichloromethane is a suspected carcinogen. Handle in a fume hood with appropriate PPE.
Caption: Experimental workflow for N-alkylation via reductive amination.
References
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromoquinolin-7-amine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Sonogashira coupling of 3-bromoquinolin-7-amine with various terminal alkynes. The resulting 3-alkynyl-7-aminoquinoline scaffold is a key structural motif in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutic agents and functional materials.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2] The mild reaction conditions and broad functional group tolerance make the Sonogashira coupling an invaluable tool in modern organic synthesis.
Quinoline derivatives are of significant interest due to their presence in a wide range of biologically active compounds and pharmaceuticals. Specifically, the functionalization of the quinoline core at the 3-position with an alkynyl group, coupled with the presence of an amino group at the 7-position, can lead to compounds with potential applications as kinase inhibitors, fluorescent probes, and building blocks for more complex heterocyclic systems. The Sonogashira coupling of this compound provides a direct and efficient route to these valuable 3-alkynyl-7-aminoquinoline derivatives.
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a Pd(0) species. Simultaneously, the terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, affords the desired 3-(alkynyl)quinolin-7-amine product and regenerates the Pd(0) catalyst.
Data Presentation
While specific yield data for a wide range of terminal alkynes coupled with this compound is not extensively documented in a single source, the following table provides representative reaction conditions based on analogous Sonogashira couplings of bromo-substituted amino-heterocycles. Yields are generally reported to be moderate to excellent, depending on the nature of the terminal alkyne.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 3-6 | 75-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 4-8 | 70-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6-12 | 80-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-100 | 5-10 | 65-85 |
| 5 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 90 | 8-16 | 70-90 |
Note: The expected yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%), and copper(I) iodide (0.05 mmol, 5.0 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC).
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(alkynyl)quinolin-7-amine.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Applications in Drug Discovery and Materials Science
The 3-alkynyl-7-aminoquinoline scaffold is a privileged structure in medicinal chemistry. The alkyne moiety serves as a versatile handle for further functionalization via "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce a wide variety of substituents, enabling the rapid generation of compound libraries for biological screening. The quinoline ring system itself is a well-established pharmacophore found in numerous approved drugs. The 7-amino group can also be modified to modulate the physicochemical properties and biological activity of the molecule.
In materials science, these compounds can be utilized as building blocks for the synthesis of conjugated polymers and organic dyes with interesting photophysical properties, finding potential applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics. The rigid, linear nature of the alkyne linker can be exploited to create well-defined molecular architectures.
References
Application Notes and Protocols for the Heck Reaction of 3-Bromoquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting the Heck reaction on 3-bromoquinolin-7-amine. This palladium-catalyzed cross-coupling reaction is a fundamental tool for the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds by coupling the bromoquinoline with various alkenes.[1][2] The resulting vinyl-substituted quinoline derivatives are valuable intermediates in medicinal chemistry and drug development.
Introduction
The Heck reaction, or Mizoroki-Heck reaction, involves the reaction of an unsaturated halide, in this case, this compound, with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[2] The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst. This is followed by the coordination and migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. A base is required to neutralize the hydrogen halide formed during the reaction.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Heck reaction of 3-bromoquinoline and analogous aryl bromides with various alkenes. These conditions can serve as a starting point for the optimization of the reaction with this compound. The presence of the amino group at the 7-position is not expected to significantly alter the electronic nature of the C-Br bond at the 3-position, but it may influence catalyst and base selection to avoid potential side reactions.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Ethyl crotonate | Pd EnCat® 40 (0.8) | NaOAc | Ethanol | 140 (mw) | 0.5 | 71[1] |
| 2 | 3-Bromoquinoline | Alkene (general) | Pd(OAc)₂ (2) / PPh₃ (4) | NEt₃ | DMF or NMP | 100-140 | 12-24 | Moderate-High[3] |
| 3 | 3-Bromoquinoline | Alkene (general) | Pd(PPh₃)₄ | K₂CO₃ | NMP | 120 | 12-24 | Moderate[3] |
| 4 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | High[4] |
Experimental Protocols
General Protocol for the Heck Reaction of this compound with an Alkene
This protocol describes a general procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene, acrylates).
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sealed tube or Schlenk flask
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware
Procedure:
-
To a dry, sealed tube or Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (DMF or NMP, 5 mL) to the tube, followed by the base (e.g., triethylamine, 1.5 mmol, 1.5 equiv).
-
Finally, add the alkene (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the tube tightly and heat the mixture to 100-140 °C with vigorous stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkenyl-quinolin-7-amine.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Experimental Workflow for the Heck Reaction
Caption: Experimental workflow for the Heck reaction.
References
Application of 3-Bromoquinolin-7-amine in the Synthesis of Fluorescent Probes: A Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a cornerstone in the development of fluorescent probes due to their inherent photophysical properties, which can be finely tuned through synthetic modifications. The 7-aminoquinoline scaffold is of particular interest as the amino group acts as a potent electron donor, facilitating an intramolecular charge transfer (ICT) mechanism upon photoexcitation.[1][2] This ICT process is sensitive to the local microenvironment, making these probes valuable for sensing applications and cellular imaging.[1] 3-Bromoquinolin-7-amine serves as a versatile starting material for the synthesis of a diverse array of 3-substituted-7-aminoquinoline-based fluorescent probes. The bromine atom at the 3-position provides a reactive handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of various aryl, heteroaryl, or alkynyl moieties, allowing for the systematic modulation of the probe's photophysical properties, including excitation and emission wavelengths, quantum yield, and Stokes shift.[3] Probes derived from the 7-aminoquinoline core have shown promise in various bioimaging applications, including the specific targeting of cellular organelles like the Golgi apparatus.[1][4]
Principle of Fluorescence: Intramolecular Charge Transfer (ICT)
The fluorescence of 7-aminoquinoline derivatives is governed by an intramolecular charge transfer (ICT) mechanism. Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In 7-aminoquinolines, the HOMO is typically localized on the electron-donating amino group, while the LUMO is distributed across the electron-accepting quinoline ring system. This photoinduced electron redistribution creates a highly polar excited state with a larger dipole moment than the ground state, which is often sensitive to solvent polarity.[1][2] The energy of this excited state, and thus the emission wavelength, can be modulated by the substituents on the quinoline core.
Caption: Intramolecular Charge Transfer (ICT) mechanism in 7-aminoquinoline fluorescent probes.
Quantitative Data of Representative 7-Aminoquinoline Probes
The photophysical properties of fluorescent probes derived from the 7-aminoquinoline scaffold are highly dependent on the nature of the substituents. The following table summarizes the properties of representative 2,4-disubstituted 7-aminoquinolines, which serve as a valuable reference for the expected performance of probes synthesized from this compound.
| Probe Name/Structure | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target/Application | Reference |
| 2-Phenyl-4-(trifluoromethyl)quinolin-7-amine | 389 (in MeOH) | 507 (in MeOH) | 118 | Not Reported | Golgi Apparatus Imaging | [1] |
| 2-Methyl-4-(trifluoromethyl)quinolin-7-amine | 399 (in MeOH) | 537 (in MeOH) | 138 | Not Reported | Golgi Apparatus Imaging | [1] |
| 2-(Thiophen-2-yl)-4-(trifluoromethyl)quinolin-7-amine | 396 (in MeOH) | 524 (in MeOH) | 128 | Not Reported | Golgi Apparatus Imaging | [1] |
| 7-(Diethylamino)quinolone Chalcone Derivative | 434-465 | 502-606 | 68-141 | Not Reported | Live Cancer Cell Imaging | [5] |
Experimental Protocols
Synthesis of 3-Aryl-7-aminoquinoline via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: General workflow for the synthesis of 3-aryl-7-aminoquinoline fluorescent probes.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-7-aminoquinoline.
Protocol for Live-Cell Imaging of the Golgi Apparatus
This protocol provides a general procedure for staining and imaging the Golgi apparatus in live cells using a 7-aminoquinoline-based fluorescent probe.
Materials:
-
7-aminoquinoline fluorescent probe stock solution (1 mg/mL in DMSO)
-
Live cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes or coverslips
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Optional: Commercial Golgi marker (e.g., BODIPY TR Ceramide) for colocalization
-
Fluorescence microscope with appropriate filter sets
Caption: Experimental workflow for live-cell imaging of the Golgi apparatus.
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips until they reach 60-80% confluency.
-
Probe Preparation: Prepare a working solution of the 7-aminoquinoline probe by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration of approximately 2 µg/mL.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 30 minutes.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation around 400 nm and emission around 520 nm, adjust based on the probe's specific spectra).[3]
-
Colocalization (Optional): To confirm Golgi localization, co-stain with a commercially available Golgi-specific marker according to the manufacturer's protocol. Acquire images in separate channels and merge to assess colocalization.[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel fluorescent probes. The methodologies described herein, particularly the Suzuki-Miyaura coupling, provide a straightforward approach to a wide range of 3-substituted-7-aminoquinoline derivatives. These probes, leveraging the environmentally sensitive ICT mechanism, are promising tools for various applications in chemical biology and drug discovery, with demonstrated potential for live-cell imaging of specific organelles such as the Golgi apparatus. Further optimization of the synthetic protocols and systematic evaluation of the photophysical properties of the resulting probes will undoubtedly lead to the development of next-generation imaging agents.
References
- 1. Golgi apparatus imaging in live cells [bio-protocol.org]
- 2. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent probes for targeting the Golgi apparatus: design strategies and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00171G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromoquinolin-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 3-Bromoquinolin-7-amine.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of this compound important?
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, which is essential in medicinal chemistry and drug discovery.[1] The 3-arylquinoline scaffold, synthesized via this method, is a "privileged structure" found in many compounds with a range of biological activities, including potential anticancer and antimalarial properties.[1][2] Specifically, diversifying the quinoline core at the 3-position allows for the fine-tuning of molecular properties to enhance interactions with biological targets like EGFR kinases.[1]
Q2: What are the key components of a Suzuki coupling reaction?
A typical Suzuki-Miyaura reaction involves an aryl halide (this compound), an organoboron species (boronic acid or ester), a palladium catalyst, a base, and a solvent system.[3][4] The success of the reaction is highly dependent on the careful selection and optimization of each of these components.[1]
Q3: How does the amine group on the quinoline ring affect the reaction?
The presence of the -NH2 group at the 7-position can influence the electronic properties of the quinoline ring. Nitrogen-containing heterocycles, especially those with basic amine groups, can sometimes inhibit or interact with the palladium catalyst.[5] However, modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands, are highly effective for coupling heteroaryl amines and are often not inhibited by basic aminopyridines or similar structures.[5][6]
Q4: What are the most common side reactions to be aware of?
Common side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is a frequent cause of low yields.[7][8] Using stable boronic esters (e.g., pinacol esters) can mitigate this issue.[3][8]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This is often promoted by the presence of oxygen or high catalyst loadings.[7][8]
-
Dehalogenation: The replacement of the bromine atom on the quinoline with a hydrogen atom.[3]
-
Catalyst Decomposition: The formation of inactive palladium black, which reduces catalytic activity.[9]
Troubleshooting Guide
Problem 1: The reaction shows very low or no conversion to the desired product.
This issue often points to a fundamental problem with one of the reaction components or the setup.
-
Possible Cause: Inactive Catalyst System.
-
Solution: The choice of palladium source and ligand is critical. For a heteroaromatic amine substrate, standard catalysts like Pd(PPh₃)₄ may be inefficient.[10] Screen a panel of more robust catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) are known to be effective for challenging substrates.[10][11] Ensure the catalyst and ligand are of high quality and have not degraded.
-
-
Possible Cause: Ineffective Base.
-
Possible Cause: Oxygen Contamination.
-
Possible Cause: Insufficient Temperature.
Problem 2: The reaction is slow, and the yield is low despite some product formation.
Low yields can result from incomplete reactions or competing side reactions.
-
Possible Cause: Protodeboronation of the Boronic Acid.
-
Possible Cause: Suboptimal Solvent System.
-
Solution: The solvent affects the solubility of all components and the efficacy of the base. Common solvents include 1,4-dioxane, THF, or toluene, often with a small amount of water.[1][12] The water content can be critical; for some base/solvent combinations, a small amount is necessary, while too much can promote side reactions.[10] Screen different solvent mixtures to find the optimal balance.
-
-
Possible Cause: Catalyst Inhibition by the Amine.
Problem 3: The reaction mixture is complex, with multiple unidentified side products.
The formation of multiple byproducts points to issues with reaction selectivity and stability of reagents.
-
Possible Cause: Homocoupling of Reagents.
-
Possible Cause: Degradation of Starting Materials or Product.
-
Solution: High temperatures over extended periods can lead to the degradation of sensitive functional groups. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.[2] If degradation is suspected, try running the reaction at a lower temperature for a longer duration or using a more active catalyst that allows for lower temperatures.
-
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for optimizing the Suzuki coupling of this compound based on literature for similar heteroaromatic systems.
Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Loading (mol%) | Comments |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 1-3% | Highly effective for challenging heteroaromatic amines; promotes fast oxidative addition.[10][11] |
| PdCl₂(dppf) | (Pre-complexed) | 2-5% | A robust and common pre-catalyst, though may require higher temperatures.[8][12] |
| PEPPSI-IPr | (Pre-complexed) | 1-3% | N-Heterocyclic Carbene (NHC) catalyst, highly stable and active for a broad range of substrates.[11] |
| Pd(PPh₃)₄ | (Pre-complexed) | 3-5% | A traditional catalyst; may be less effective for this specific substrate but can be a useful baseline.[13] |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) | Comments |
| K₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (e.g., 4:1) | 90 - 100 | A very common and effective combination for bromoquinolines.[12][13] |
| K₃PO₄ | 2.0 - 3.0 | Toluene or THF | 80 - 110 | A stronger base, often used for less reactive halides or when anhydrous conditions are preferred.[10] |
| Cs₂CO₃ | 2.0 | THF / H₂O | 80 - 90 | A highly soluble and effective base, often provides good results where other carbonates fail.[13] |
| DBU | 1.5 - 2.0 | THF / H₂O | 110 | An organic base used in specific optimization studies for 3-bromoquinoline.[14][16] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This procedure is a general starting point and should be optimized for specific boronic acids and scales.[1][12][13]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[1][11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[2]
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylquinolin-7-amine.[12]
Mandatory Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromoquinolin-7-amine
Welcome to the technical support center for the synthesis of 3-Bromoquinolin-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to potential challenges in this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common approach involves a multi-step synthesis that first constructs the quinoline core and then introduces the bromo and amino functionalities. A plausible route is the Friedländer annulation to form a nitro-substituted quinoline, followed by bromination and subsequent reduction of the nitro group.[1]
Q2: Why am I getting low yields in the bromination step?
Low yields during the bromination of a quinoline ring are a common issue.[2] This can be attributed to several factors:
-
Ring Deactivation: The quinoline nitrogen is electron-withdrawing, which can deactivate the ring towards electrophilic aromatic substitution.
-
Steric Hindrance: Substituents already present on the quinoline ring can sterically hinder the approach of the brominating agent.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of brominating agent and solvent can all significantly impact the yield.
Q3: How can I improve the regioselectivity of the bromination to favor the 3-position?
Direct bromination of the quinoline ring often leads to a mixture of isomers, with substitution commonly occurring at the 5- and 8-positions.[3] To achieve selective bromination at the 3-position, consider the following strategies:
-
Use of a Directing Group: The presence of certain functional groups can direct the bromination to a specific position.
-
Alternative Brominating Agents: While molecular bromine (Br₂) is a common brominating agent, milder reagents like N-Bromosuccinimide (NBS) may offer better regioselectivity under specific conditions.
-
Advanced Synthetic Methods: Modern synthetic protocols, such as those involving cycloadditions or rearrangements, can provide higher regioselectivity.[3]
Q4: I'm observing the formation of multiple products that are difficult to separate. What can I do?
The formation of isomeric byproducts is a frequent challenge in quinoline chemistry. To address this, optimization of the reaction conditions is key. This can include lowering the reaction temperature and carefully controlling the stoichiometry of the reagents. For purification, column chromatography with a carefully selected eluent system is often effective.[2]
Q5: What are the best practices for the reduction of a nitroquinoline to an aminoquinoline?
The reduction of a nitro group to an amine is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a reliable method.[1][4] It is important to ensure the catalyst is active and the system is free from catalyst poisons.
Troubleshooting Guides
Low Yield in Bromination Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficiently reactive brominating agent or suboptimal reaction temperature. | Consider using a more reactive brominating agent or incrementally increasing the reaction temperature while monitoring the reaction progress by TLC. |
| Formation of multiple byproducts | Lack of regioselectivity in the bromination reaction. | Experiment with different solvents and brominating agents (e.g., NBS instead of Br₂). Lowering the reaction temperature may also improve selectivity. |
| Degradation of starting material or product | Harsh reaction conditions. | Attempt the reaction under milder conditions, for example, by using a less acidic catalyst or a lower reaction temperature. |
Challenges in Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of desired product and impurities | Similar polarity of the compounds. | Try a different solvent system for column chromatography. A shallow gradient elution can also help in separating compounds with close Rf values. |
| Product degradation on silica gel | The product may be sensitive to the acidic nature of silica gel. | Consider using neutral or basic alumina for chromatography. Alternatively, purification by recrystallization might be a viable option. |
Experimental Protocols
General Procedure for Friedländer Annulation
This protocol is a general guideline for the synthesis of a substituted quinoline, which is a potential first step towards this compound.
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the substituted 2-aminobenzaldehyde (1.0 eq), a ketone (1.1 eq), and a catalytic amount of an acid catalyst like p-toluenesulfonic acid (0.2 eq) in a suitable solvent such as toluene.[1]
-
Heat the mixture to reflux and monitor the removal of water.
-
Once the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1]
General Procedure for Catalytic Hydrogenation of a Nitroquinoline
This protocol outlines a standard procedure for the reduction of a nitro group to an amine on a quinoline scaffold.[4]
-
In a hydrogenation flask, dissolve the nitroquinoline in a suitable solvent like ethanol or THF.
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Seal the flask and purge it with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude aminoquinoline.[4]
Visualizations
References
Technical Support Center: Purification of 3-Bromoquinolin-7-amine by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromoquinolin-7-amine by column chromatography.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My this compound is streaking or tailing significantly on the silica gel column. What is causing this and how can I fix it?
A: Tailing is a common issue when purifying amines on a standard silica gel column. The basic amine group on your this compound interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor separation and broad, asymmetrical peaks.[1][2][3][4]
Here are several strategies to mitigate this issue:
-
Addition of a Basic Modifier: Incorporate a small amount of a competing base, such as 0.5-2% triethylamine (NEt₃) or pyridine, into your mobile phase.[5] This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound and improving peak shape.
-
Use of an Alternative Stationary Phase: If adding a modifier is not effective, consider using a less acidic or a basic stationary phase.[5][6] Good alternatives include:
-
Alumina (Neutral or Basic): This is often a suitable choice for acid-sensitive and basic compounds.[5][6]
-
Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of basic compounds and can provide excellent separation without the need for mobile phase modifiers.[3]
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica gel.[5]
-
Q2: I am observing very low or no recovery of my this compound from the column. Where is my compound going?
A: Low recovery is often due to irreversible adsorption of the basic amine to the acidic silica gel.[2] In some cases, the compound may also be decomposing on the column.
To improve recovery:
-
Deactivate the Silica Gel: As mentioned above, adding a basic modifier like triethylamine to the eluent can prevent your compound from sticking to the column.[5]
-
Switch to a Different Stationary Phase: Using neutral or basic alumina, or amine-functionalized silica, will prevent the strong acid-base interaction causing irreversible adsorption.[1][5]
-
Minimize Contact Time: Employ flash chromatography with a faster flow rate to reduce the amount of time your compound spends in contact with the stationary phase.[5]
-
Check for Decomposition: To determine if your compound is unstable on silica gel, spot a solution of your crude material on a TLC plate, let it sit for an hour, and then develop it. The appearance of new spots indicates decomposition.[2]
Q3: I am struggling to separate this compound from impurities with very similar polarity.
A: Separating compounds with similar polarities can be challenging. Here are some techniques to improve resolution:
-
Optimize the Mobile Phase: The key to good separation is finding the optimal solvent system. Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][7] Systematically vary the ratio of these solvents to achieve the best separation. Aim for an Rf value of approximately 0.2-0.4 for your target compound.
-
Use a Shallow Gradient: Instead of using a single solvent mixture (isocratic elution), a shallow gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of closely eluting compounds.[8]
-
Dry Loading: If your crude product is not very soluble in the initial mobile phase, consider dry loading. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column.[8] This technique often results in sharper bands and better separation.
-
Consider Reverse-Phase Chromatography: If normal-phase chromatography does not provide adequate separation, reverse-phase chromatography can be a powerful alternative for polar and ionizable compounds.[4]
Q4: My this compound is not eluting from the column, or it's coming out with the solvent front.
A: This is a common problem related to the polarity of your mobile phase.
-
Compound Not Eluting: If your compound is stuck at the top of the column, your mobile phase is not polar enough. You need to increase the polarity of your eluent, for example, by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[8]
-
Compound Eluting Too Quickly: If your compound is coming out with the solvent front, your mobile phase is too polar. You should decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes).[8]
Quantitative Data Summary
The optimal conditions for column chromatography are highly dependent on the specific impurity profile of the crude material. The following tables provide a general guideline for starting conditions and troubleshooting.
| Parameter | Recommended Starting Point | Troubleshooting Adjustment |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | For tailing/low recovery, switch to neutral/basic alumina or amine-functionalized silica. |
| Mobile Phase | Start with Hexane:Ethyl Acetate (e.g., 4:1) | Adjust polarity based on TLC. For tailing, add 0.5-2% triethylamine. |
| Rf on TLC | Aim for 0.2 - 0.4 for the target compound | If Rf is too high, decrease mobile phase polarity. If too low, increase polarity. |
| Loading Method | Dry loading is often preferred for better resolution | If sample is highly soluble in the mobile phase, wet loading can be used. |
| Silica to Compound Ratio | ~50:1 (w/w) | Increase ratio for difficult separations. |
| Mobile Phase Composition (Hexane:Ethyl Acetate with 1% NEt₃) | Expected Rf Range (Approximate) | Application |
| 9:1 | 0.1 - 0.2 | Eluting non-polar impurities |
| 4:1 | 0.2 - 0.4 | Eluting this compound |
| 1:1 | > 0.5 | Eluting more polar impurities |
Note: These are estimated values and should be optimized using TLC with your specific crude material.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate in a solvent system of hexane and ethyl acetate with 1% triethylamine. Start with a ratio of 4:1 (hexane:ethyl acetate).
- Visualize the plate under UV light.
- Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4.
2. Column Packing:
- Select a column of appropriate size for the amount of crude material (a general rule is a 50:1 ratio of silica gel to crude product by weight).
- Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
- Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles or cracks.
- Add a thin layer of sand on top of the packed silica gel.
3. Sample Loading (Dry Loading):
- Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.
- Add a small amount of silica gel to this solution.
- Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Carefully add your chosen mobile phase to the column.
- Apply gentle pressure to start the elution.
- Collect fractions in test tubes.
- If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.
5. Fraction Analysis:
- Monitor the collected fractions by TLC to identify which ones contain your pure product.
- Combine the pure fractions.
6. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
References
Technical Support Center: Palladium Catalyst Removal from 3-Bromoquinolin-7-amine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of palladium catalysts from reactions involving 3-Bromoquinolin-7-amine, a common intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions involving this compound?
A1: this compound is frequently used in various palladium-catalyzed cross-coupling reactions to introduce molecular complexity. The most common of these include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.[1][2][3]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[4][5][6]
Q2: Why is it crucial to remove residual palladium from my reaction?
A2: The removal of residual palladium is a critical step in the synthesis of active pharmaceutical ingredients (APIs) for several reasons:
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have stringent limits on elemental impurities in drug products.[7] Palladium is considered a toxic metal, and its levels must be controlled to ensure patient safety, often in the low parts-per-million (ppm) range.[7][8]
-
Catalytic Activity in Subsequent Steps: Residual palladium can interfere with or catalyze undesired side reactions in downstream synthetic steps, leading to impurities and lower yields.[7]
-
Product Stability: Trace metals can sometimes affect the stability and shelf-life of the final API.
Q3: What are the primary methods for removing palladium catalysts?
A3: Several methods are commonly employed to remove residual palladium from reaction mixtures. The choice of method depends on the nature of the palladium species (homogeneous or heterogeneous), the properties of the product, and the desired level of purity. The main strategies include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C) or for palladium that has precipitated out of solution.[9][10] Using a filter aid like Celite® is a common practice.[10][11]
-
Adsorption/Scavenging: This is the most widely used method for removing soluble palladium species. It involves adding a material (a scavenger) that binds to the palladium, which can then be removed by filtration.[9] Common scavengers include:
-
Activated Carbon: A cost-effective option, though it can sometimes lead to product loss due to non-specific adsorption.[8][9][12]
-
Silica-Based Scavengers: These are highly effective and selective. Examples include SiliaMetS® Thiol and Thiourea, which have a high affinity for palladium.[13][14][15]
-
Polymer-Based Scavengers: Materials like QuadraSil™ MP offer high loading capacities and are also very effective.[16][17]
-
-
Crystallization: Purifying the final product by crystallization can leave palladium impurities behind in the mother liquor.[9]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[9][10]
-
Chromatography: Column chromatography is a standard purification technique that can separate the desired compound from the palladium catalyst.[10]
Q4: How do I choose the best palladium removal method for my this compound reaction?
A4: The optimal method depends on several factors. The flowchart below provides a general decision-making framework. The amine functionality in this compound can chelate with palladium, potentially making it more soluble and harder to remove. In such cases, high-affinity scavengers are often the most effective solution.[12]
Q5: How can I quantify the amount of residual palladium in my product?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard and most accurate method for quantifying trace levels of palladium due to its high sensitivity.[12]
Troubleshooting Guide
Issue 1: High residual palladium levels after filtration through Celite®.
-
Possible Cause: The palladium species is soluble in the reaction mixture and is passing through the Celite pad. Filtration is primarily effective for heterogeneous or precipitated palladium.[18]
-
Suggested Solutions:
-
Switch to a Scavenger: Use a high-affinity palladium scavenger like activated carbon, SiliaMetS® Thiol, or QuadraSil™ MP to capture the soluble palladium.[18]
-
Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent before filtration.[18]
-
Optimize Filtration: Ensure the Celite pad is well-packed (1-2 cm thick) and consider pre-wetting it with the solvent.[10][18]
-
Issue 2: Low efficiency of palladium scavengers.
-
Possible Cause:
-
Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or the solvent system.[18]
-
Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the stirring time may be inadequate for complete removal.
-
Strong Product-Palladium Chelation: The this compound product may be strongly chelating to the palladium, making it difficult for the scavenger to capture the metal.[12]
-
-
Suggested Solutions:
-
Scavenger Screening: Test a small panel of different scavengers to find the most effective one for your specific system.[18]
-
Optimize Conditions: Increase the amount of scavenger (start with 4-8 molar equivalents relative to the initial palladium), increase the temperature (e.g., 40-60 °C), and/or extend the stirring time (e.g., 4-18 hours).[9][12][19]
-
Change Solvent: Altering the solvent might disrupt the product-palladium complex, allowing the scavenger to work more effectively.[20]
-
Sequential Treatment: A combination of methods, such as an initial filtration through Celite followed by treatment with a scavenger, can be more effective.[12]
-
Issue 3: Significant product loss during palladium removal.
-
Possible Cause: The product may be adsorbing to the scavenger (especially activated carbon) or the filter aid.
-
Suggested Solutions:
-
Reduce Scavenger Amount: Use the minimum effective amount of scavenger.
-
Thorough Washing: After filtration, wash the scavenger or Celite pad with fresh solvent to recover any adsorbed product.[9][12]
-
Try a Different Scavenger: Some scavengers may have a lower affinity for your product. Silica-based scavengers are often more selective than activated carbon.[15]
-
Quantitative Data on Palladium Removal Methods
The following table summarizes the efficiency of various palladium removal methods from different reaction types. While not specific to this compound, it provides a comparative basis for method selection.
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Reaction Type/Conditions | Reference |
| SiliaMetS® Thiol | >1300 | 2 | Buchwald-Hartwig amination; 50 wt% scavenger, 35°C, 17h | [14] |
| SiliaMetS® Thiol & Thiourea | 2400 | ≤ 16 | Suzuki cross-coupling | [15] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | THF solution, 45°C, 18h, followed by crystallization | [8] |
| MP-TMT (Polystyrene Scavenger) | 330 | ~10-30 | Suzuki cross-coupling; 0.20 wt scavenger in DMF, overnight | [8] |
| QuadraSil™ TA, MTU, AP | 1000 | < 10 (>99% removal) | Pd(OAc)₂ in THF; 0.5g scavenger in 10ml solution, <20 min | [21] |
| QuadraSil™ MP | 1000 | < 50 (>95% removal) | Pd(OAc)₂ in THF; 0.5g scavenger in 10ml solution, 18 min | [21] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol) - Batch Method
This protocol is a general guideline and may require optimization for your specific reaction.
-
Dissolution: After initial work-up, dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).[9]
-
Scavenger Addition: Add the silica-based scavenger (e.g., SiliaMetS® Thiol). For initial screening, use 4-8 molar equivalents relative to the initial amount of palladium catalyst.[19][22]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 18 hours.[9][12] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[9][12]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[9][12]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[9]
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[9]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[9]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[12][20]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[12]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[12]
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[9]
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.[9]
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
- 15. silicycle.com [silicycle.com]
- 16. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 17. Quadrasil MP I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 18. benchchem.com [benchchem.com]
- 19. silicycle.com [silicycle.com]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. velocityscientific.com.au [velocityscientific.com.au]
Technical Support Center: Synthesis of 3-Bromoquinolin-7-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromoquinolin-7-amine and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
I. Synthesis of this compound: Troubleshooting and FAQs
The synthesis of the core scaffold, this compound, is a critical first step. A common synthetic strategy involves a multi-step sequence, as direct regioselective bromination of 7-aminoquinoline at the 3-position is challenging. A plausible route involves the protection of an amino or hydroxyl group at the 7-position, followed by bromination at the 3-position, and subsequent deprotection and/or conversion to the 7-amino group.
A potential synthetic pathway is outlined below:
Caption: A potential synthetic pathway for this compound.
FAQs and Troubleshooting Guide for Synthesis
Question 1: I am having trouble with the first step, the protection of 7-hydroxyquinoline. What are the common issues?
Answer:
Low yields or incomplete reactions during the protection of 7-hydroxyquinoline as a triflate are often due to a few key factors:
-
Reagent Quality: Trifluoromethanesulfonic anhydride (Tf₂O) is highly reactive and susceptible to hydrolysis. Ensure that the Tf₂O is fresh and handled under strictly anhydrous conditions. The pyridine used as a base should also be dry.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of Tf₂O and minimize side reactions. Allowing the reaction to warm prematurely can lead to decomposition.
-
Stoichiometry: Precise control of the stoichiometry is crucial. An excess of Tf₂O can lead to the formation of byproducts, while an insufficient amount will result in an incomplete reaction.
Troubleshooting Tips:
-
Use freshly opened or distilled Tf₂O and dry pyridine.
-
Maintain the reaction temperature at 0 °C during the addition of Tf₂O.
-
Carefully control the molar ratio of 7-hydroxyquinoline to Tf₂O, typically around 1:1 to 1:1.5.[1]
Question 2: My bromination of 7-(Trifluoromethanesulfonyloxy)quinoline is not selective for the 3-position. What can I do?
Answer:
Achieving high regioselectivity in the bromination of quinolines can be challenging.[2] While the triflate group at the 7-position is deactivating, bromination can still occur at other positions, particularly the 5 and 8 positions.[3]
-
Side Reactions:
-
Poly-bromination: The use of excess brominating agent or harsh reaction conditions can lead to the formation of di- or tri-brominated products.
-
Isomer Formation: Depending on the reaction conditions, bromination at other positions on the quinoline ring can occur, leading to a mixture of isomers that can be difficult to separate.[4]
-
Troubleshooting Tips:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a solvent like acetic acid is often a good choice for achieving regioselectivity.[1]
-
Reaction Conditions: Carry out the reaction at a controlled temperature, typically between 80-100 °C.[1] Monitor the reaction progress closely using TLC or LC-MS to avoid over-bromination.
-
Purification: Careful column chromatography is often necessary to separate the desired 3-bromo isomer from other byproducts.[4]
Question 3: The hydrolysis of the triflate group is giving me a low yield of 3-Bromoquinolin-7-ol. What are the potential pitfalls?
Answer:
The hydrolysis of the triflate group is generally a robust reaction, but low yields can occur due to incomplete reaction or degradation of the product.
-
Incomplete Reaction: Insufficient base or reaction time can lead to incomplete hydrolysis.
-
Product Degradation: The resulting 3-bromo-7-hydroxyquinoline may be sensitive to harsh basic conditions or high temperatures, leading to decomposition.
Troubleshooting Tips:
-
Use a sufficient amount of base, such as 10% aqueous sodium hydroxide solution.[1]
-
Conduct the reaction at room temperature and monitor its completion by TLC.[1]
-
After the reaction, carefully neutralize the mixture to precipitate the product.
Question 4: The final conversion of 3-Bromoquinolin-7-ol to this compound is proving difficult. What are the recommended methods and potential side reactions?
Answer:
The conversion of a phenol to an amine can be challenging. A reliable method is the Buchwald-Hartwig amination using an ammonia surrogate.[5]
-
Side Reactions:
-
Hydrodehalogenation: A common side reaction in palladium-catalyzed couplings is the reduction of the C-Br bond, leading to the formation of quinolin-7-amine.[5]
-
Formation of Byproducts from Ammonia Source: The choice of ammonia surrogate is critical. Some surrogates can be difficult to deprotect or may lead to side reactions.[5]
-
Troubleshooting Tips:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often effective.[3]
-
Ammonia Surrogate: Consider using a well-established ammonia surrogate like benzophenone imine, followed by acidic hydrolysis to reveal the primary amine.
-
Reaction Conditions: Careful control of reaction temperature and stoichiometry is necessary to minimize side reactions.[3]
II. Derivatization of this compound: Troubleshooting and FAQs
Once this compound is synthesized, it can be further functionalized at either the 3-bromo position or the 7-amino group. Common derivatization reactions include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and acylation.
Caption: Common derivatization reactions for this compound.
FAQs and Troubleshooting Guide for Derivatization
Question 5: I am attempting a Suzuki-Miyaura coupling at the 3-position of this compound and observing low yields and side products. What are the common issues?
Answer:
Suzuki-Miyaura couplings can be sensitive to various factors, and the presence of the 7-amino group can also influence the reaction.
-
Side Reactions:
-
Debromination: The most common side reaction is the reduction of the 3-bromo group to a hydrogen, resulting in 7-aminoquinoline. This can be caused by impurities or competing reaction pathways.[6]
-
Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct.[6]
-
Protodeboronation: The boronic acid can be protonated and lose its boron functionality, rendering it inactive for the coupling reaction.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Quantitative Data for Suzuki Coupling (Illustrative)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) of 3-Aryl-7-aminoquinoline | Ref. |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 65 | [6] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 85 | [6] |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 80 | 70 | [6] |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will depend on the specific substrates and reaction conditions.
Question 6: I am performing a Buchwald-Hartwig amination on this compound, but the reaction is sluggish and I'm getting byproducts. What could be the problem?
Answer:
The Buchwald-Hartwig amination on a substrate with a pre-existing amino group can be complex.
-
Side Reactions:
-
Self-Coupling: The 7-amino group of one molecule could potentially react with the 3-bromo group of another, leading to oligomerization.
-
Competitive Coordination: The 7-amino group can coordinate to the palladium catalyst, potentially inhibiting the desired catalytic cycle.[5]
-
Debromination: As with the Suzuki coupling, hydrodehalogenation is a possible side reaction.[5]
-
Troubleshooting Tips:
-
Protecting the 7-Amino Group: To prevent self-coupling and competitive coordination, it may be necessary to protect the 7-amino group with a suitable protecting group (e.g., Boc, Ac) before performing the Buchwald-Hartwig amination at the 3-position.
-
Ligand Choice: The use of bulky, electron-rich ligands can help promote the desired reductive elimination and minimize side reactions.[3]
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[3]
Question 7: When I try to acylate the 7-amino group of this compound, I observe multiple products. Why is this happening?
Answer:
Acylation of an amino group is generally a straightforward reaction, but side reactions can occur, especially with a multifunctional substrate like this compound.
-
Side Reactions:
-
N,N-Diacylation: If the reaction conditions are too harsh or an excess of the acylating agent is used, diacylation of the amino group can occur.
-
Reaction at the Quinoline Nitrogen: Under certain conditions, the nitrogen atom of the quinoline ring can also be acylated, forming a quaternary salt.
-
Reaction with the Solvent: Some acylating agents can react with certain solvents.
-
Troubleshooting Tips:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
-
Base: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct.
III. Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture (e.g., 4:1 toluene/water, 5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-quinolin-7-amine.[6]
General Protocol for Buchwald-Hartwig Amination of this compound (with protected 7-amino group)
-
To an oven-dried Schlenk tube, add the N-protected this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).[3]
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add a strong base (e.g., NaOtBu, 1.4 mmol) to the tube under the inert atmosphere.
-
Add an anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Deprotect the 7-amino group using appropriate conditions to obtain the final product.
This technical support center provides a starting point for troubleshooting the synthesis and derivatization of this compound. It is important to note that reaction conditions should be optimized for each specific substrate and desired product.
References
Improving the regioselectivity of 3-Bromoquinolin-7-amine functionalization
Technical Support Center: 3-Bromoquinolin-7-amine Functionalization
Welcome to the technical support center for the functionalization of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of this compound?
A1: The main challenge lies in controlling the reaction at the desired position. This compound has multiple reactive sites. The key is to direct the functionalization to either the C-Br bond at the 3-position or to a specific C-H bond on the quinoline scaffold, while avoiding unwanted side reactions. The presence of both an electron-withdrawing bromine atom and an electron-donating amino group influences the reactivity of the quinoline ring system.[1][2][3]
Q2: Which cross-coupling reactions are most suitable for the functionalization of the C-Br bond?
A2: Palladium-catalyzed cross-coupling reactions are highly effective. The most common methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[4][5]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with amines.[6][7][8]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[9][10]
The choice of reaction depends on the desired functional group to be introduced.
Q3: How does the amino group at the 7-position influence regioselectivity?
A3: The amino group is an activating group and can direct electrophilic substitution to the ortho and para positions. In the context of C-H activation, it can also act as a directing group, influencing the regioselectivity of the reaction.[1][11] Careful selection of catalysts and reaction conditions is necessary to control its directing effects.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a mixture of products with functionalization at different positions.
-
Low yield of the desired 3-substituted product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Ligand | The choice of phosphine ligand is critical for controlling regioselectivity. Bulky, electron-rich ligands often favor reductive elimination and can improve selectivity. |
| Incorrect Base | The base plays a crucial role in the transmetalation step. A weaker base may not be sufficient, while a very strong base could lead to side reactions. |
| Suboptimal Solvent | The polarity of the solvent can influence the reaction pathway. A mixture of an organic solvent and water is often used. |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete conversion of the starting material.
-
Formation of undesired side products.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. The choice of a robust palladium precatalyst and ligand system is also important. |
| Sterically Hindered Amine | For bulky amines, specialized ligands designed for sterically demanding substrates may be required.[12] |
| Incompatible Base | The choice of base is critical and depends on the specific amine and aryl halide. Sodium tert-butoxide (NaOtBu) is a common choice, but others may be more suitable. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
This is a generalized protocol and may require optimization.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 eq.) under the inert atmosphere.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography.[4]
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) of 3-Aryl Product |
| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 88 |
| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 110 | 62 |
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting poor regioselectivity.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Buchwald-Hartwig Amination of 3-Bromoquinolin-7-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 3-bromoquinolin-7-amine. This resource is intended for researchers, scientists, and drug development professionals encountering challenges with this specific transformation.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields with this substrate can be attributed to several factors. Due to the electron-deficient nature of the quinoline ring and the presence of a potentially coordinating amino group, careful optimization is crucial. The key parameters to investigate are:
-
Catalyst and Ligand Selection: This is the most critical factor. Bulky, electron-rich phosphine ligands are generally preferred for challenging substrates.[1][2]
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.
-
Solvent: The solvent must be anhydrous and degassed to prevent catalyst deactivation.
-
Temperature and Reaction Time: These parameters often require careful optimization.
-
Purity of Reagents: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous.
Q2: The presence of the 7-amino group on the quinoline ring seems to be inhibiting the reaction. How can I mitigate this?
A2: The amino group at the 7-position can coordinate with the palladium catalyst, leading to deactivation. Here are some strategies to address this:
-
Protecting the Amino Group: While not always ideal due to additional synthetic steps, protecting the 7-amino group (e.g., as a carbamate or amide) can prevent catalyst inhibition.
-
Ligand Choice: Employing bulky ligands can sterically hinder the coordination of the 7-amino group to the palladium center.
-
Higher Catalyst/Ligand Loading: Increasing the catalyst and ligand loading may be necessary to overcome catalyst deactivation.
Q3: What are the most common side reactions observed in the amination of this compound?
A3: Common side reactions include:
-
Hydrodehalogenation: Reduction of the bromo group to a hydrogen atom. This can be minimized by careful selection of the ligand and base.[3]
-
Diarylation: Reaction of the product with another molecule of this compound. Adjusting the stoichiometry of the reactants can help control this.
-
Homocoupling: Formation of a bi-quinoline species.
Q4: Which palladium precatalysts are recommended for this reaction?
A4: Commonly used and effective palladium precatalysts include Pd₂(dba)₃ and Pd(OAc)₂.[2] Pre-activated Pd(0) sources can also be considered to ensure efficient formation of the active catalytic species.[3]
Q5: What is the recommended solvent for this reaction?
A5: Anhydrous and degassed aprotic solvents are typically used. Toluene and dioxane are common choices that have proven effective for the amination of other bromoquinolines.[1][2]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the Buchwald-Hartwig amination of this compound.
Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | - Use a high-purity palladium precatalyst. - Ensure the solvent and reaction mixture are thoroughly degassed to remove oxygen.[3] - Consider using a pre-activated Pd(0) source. | Oxygen can deactivate the palladium catalyst. Efficient generation of the active Pd(0) species is critical for the reaction to proceed.[3] |
| Inappropriate Ligand | - Screen a panel of bulky, electron-rich phosphine ligands such as Xantphos, BINAP, DavePhos, or Josiphos-type ligands.[2] | The optimal ligand is highly substrate-dependent. Bulky, electron-rich ligands promote the key oxidative addition and reductive elimination steps.[2][4] |
| Incorrect Base | - If using a weaker base (e.g., K₂CO₃, Cs₂CO₃), consider switching to a stronger, non-nucleophilic base like NaOtBu or LHMDS.[5] - Ensure the base is anhydrous and of high purity. | The base plays a crucial role in the deprotonation of the amine. The strength and solubility of the base can significantly affect the reaction rate.[5] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Buchwald-Hartwig aminations often require heating, typically in the range of 80-120 °C.[2][5] | Higher temperatures can be necessary to overcome the activation energy for less reactive substrates.[2] |
| Catalyst Inhibition by 7-Amino Group | - Increase catalyst and ligand loading. - Use a bulkier ligand to sterically hinder coordination. - Consider protecting the 7-amino group if other strategies fail. | The endocyclic nitrogen and the exocyclic amino group of the quinoline can act as ligands and inhibit the catalyst.[6] |
Significant Side Product Formation (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation Pathway | - This can be more prevalent with electron-poor aryl halides.[3] - Judicious ligand selection is key to minimizing this side reaction.[3] | Certain ligands can better stabilize the catalytic intermediates and prevent premature decomposition pathways that lead to hydrodehalogenation. |
| Presence of Water | - Ensure all reagents and solvents are strictly anhydrous. | Water can lead to catalyst decomposition and promote hydrodehalogenation. |
Experimental Protocols
The following are generalized protocols that can be adapted for the Buchwald-Hartwig amination of this compound. Optimization of these conditions is highly recommended.
General Procedure 1: Using Pd₂(dba)₃ and Xantphos
This protocol is adapted from procedures used for the amination of other bromoquinolines.[2]
Materials:
-
This compound
-
Amine coupling partner
-
Pd₂(dba)₃
-
Xantphos
-
NaOtBu
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-5 mol%), Xantphos (2-10 mol%), and NaOtBu (1.2-1.5 equivalents) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equivalent) and the desired amine (1.1-1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
General Procedure 2: Using an Ammonia Equivalent
This protocol is for the synthesis of the primary amine at the 3-position, adapted from procedures using ammonia surrogates.[2]
Materials:
-
This compound
-
Pd₂(dba)₃
-
XPhos
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent), Pd₂(dba)₃ (2.5 mol%), and XPhos (6 mol%).
-
Add anhydrous dioxane via syringe.
-
Add the LHMDS solution (1.5 equivalents) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Follow a suitable aqueous work-up and purification procedure.
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of bromoquinolines, which can be used as a starting point for the optimization of the reaction with this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) * | Reference |
| 1 | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 12-16 | N/A | [2] |
| 2 | Pd₂(dba)₃ (1-5) | Xantphos (2-10) | NaOtBu | Toluene | 90-110 | 12-24 | N/A | [2] |
| 3 | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | Toluene | 110 | 18 | N/A | [7] |
| 4 | Pd₂(dba)₂ (2.5) | BINAP (3) | Cs₂CO₃ | THF | N/A | N/A | 80 | [8] |
*Yields are as reported in the literature for related bromoquinoline substrates and are for illustrative purposes. Actual yields for this compound will depend on specific reaction conditions and optimization.
Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
Technical Support Center: Cross-Coupling Reactions of 3-Bromoquinolin-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-Bromoquinolin-7-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. These methods are instrumental in forming carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a diverse range of quinoline derivatives.[1]
Q2: How does the 7-amino group on the quinoline ring affect the cross-coupling reaction?
A2: The 7-amino group is an electron-donating group, which can influence the reactivity of the 3-bromo position. This electronic effect can impact the oxidative addition step in the catalytic cycle. Additionally, the amino group can potentially coordinate to the palladium catalyst, so careful selection of ligands is crucial to avoid catalyst inhibition.
Q3: Which palladium catalysts and ligands are generally recommended for cross-coupling with this compound?
A3: The choice of catalyst and ligand is critical and depends on the specific reaction. For Suzuki-Miyaura reactions, combinations like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common.[1] For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands such as XPhos are often essential for high efficiency.[1][2] Heck reactions can be effectively catalyzed by systems like Pd(OAc)₂ with PPh₃.[1] For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is typically used.[3]
Q4: What are common side reactions to watch out for?
A4: Common side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen), homocoupling of the boronic acid (in Suzuki reactions), and diarylation (in Buchwald-Hartwig amination with primary amines).[4] Careful control of reaction conditions, such as ensuring an inert atmosphere and using the correct stoichiometry, can minimize these unwanted reactions.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a pre-catalyst. Ensure all solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5] |
| Inappropriate Ligand | The chosen ligand may not be suitable for this specific substrate. For challenging substrates like heteroaryl bromides, bulky and electron-rich phosphine ligands often improve reaction efficiency.[2][5] Screen a variety of ligands to find the optimal one. |
| Incorrect Base | The strength and type of base can significantly impact the reaction outcome. For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[1][5] For Buchwald-Hartwig reactions, stronger bases like NaOt-Bu are often required.[1] If your substrate has base-sensitive functional groups, consider milder bases like Cs₂CO₃ or K₃PO₄.[4] |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed. Gradually increase the reaction temperature, but be mindful that excessively high temperatures can lead to catalyst decomposition.[5] |
| Poor Quality Reagents | Boronic acids, in particular, can degrade over time. Use fresh, high-purity coupling partners.[5] The purity of the amine is also crucial in Buchwald-Hartwig reactions as impurities can poison the catalyst.[4] |
Issue 2: Formation of Significant Side Products
| Side Product | Troubleshooting Recommendation |
| Hydrodehalogenation | This side reaction replaces the bromine atom with hydrogen. It can be minimized by using anhydrous conditions and by careful selection of the ligand and base.[4] |
| Homocoupling of Boronic Acid (Suzuki) | This is often caused by the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed. |
| Diarylation (Buchwald-Hartwig) | When using a primary amine, a second arylation can occur. To favor monoarylation, adjust the stoichiometry with a slight excess of the amine and consider optimizing for a lower temperature and shorter reaction time.[4] |
Catalyst and Ligand Selection Guide
The following tables summarize common catalyst and ligand combinations for various cross-coupling reactions with bromoquinolines. These serve as a starting point for optimization with this compound.
Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield for mono-arylation of dibromoquinolines, suggesting applicability.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | Moderate to High | A common and effective catalyst system for Suzuki couplings. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates.[1] |
Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 | High | A robust system for coupling a wide range of amines. |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts offer improved stability and reactivity.[1] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100-120 | Moderate to High | A common choice, especially when milder bases are required. |
Heck Reaction
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | 12-24 | 70-85 |
| Pd₂ (dba)₃ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | 12-24 | 75-90 |
| PdEnCat™ 40 | - | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 |
Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Et₂NH | THF or DMF | RT-60 | The classical conditions for Sonogashira coupling.[3] |
| Pd(OAc)₂/PPh₃ | CuI | Cs₂CO₃ | Acetonitrile | 80 | Alternative base and solvent system. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 90-110°C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.5-7.5 mol%).[1]
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 80-120°C until completion.[1]
-
Work-up: Cool to room temperature, dilute with an organic solvent, and filter. The filtrate can then be washed, dried, and concentrated.
-
Purification: Purify the residue by column chromatography.
General Protocol for Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).[1]
-
Reagent Addition: Add an anhydrous solvent like DMF or NMP (5 mL) and a base such as NEt₃ (1.5 mmol).[1]
-
Reaction: Seal the tube and heat to 100-140°C for 12-24 hours.[1]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill with argon three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 2.0-3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 mmol) via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60°C) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and water. Separate the layers, and extract the aqueous layer. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Visual Guides
References
Managing isomeric impurities in 3-Bromoquinolin-7-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing isomeric impurities during the synthesis of 3-Bromoquinolin-7-amine.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound, and what are the key challenges?
A plausible and direct synthetic route to this compound is the electrophilic bromination of 7-aminoquinoline. This method is attractive due to the commercial availability of the starting material. However, the primary challenge lies in controlling the regioselectivity of the bromination reaction. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions.[1] In the case of 7-aminoquinoline, this can lead to the formation of several isomeric impurities.
Q2: What are the most likely isomeric impurities formed during the bromination of 7-aminoquinoline?
The amino group at the C-7 position directs bromination to the C-6 and C-8 positions (ortho to the amino group). Therefore, the main isomeric impurities expected are 6-bromoquinolin-7-amine and 8-bromoquinolin-7-amine. Depending on the reaction conditions, di-brominated products such as 6,8-dibromoquinolin-7-amine may also be formed. The desired this compound is often a minor product in direct bromination due to the electronic directing effects of the amino group.
Q3: How can I control the formation of these isomeric impurities?
Controlling the regioselectivity of bromination on an activated quinoline ring is challenging. Here are some strategies to consider:
-
Protecting Group Strategy: The reactivity of the amino group can be attenuated by introducing an electron-withdrawing protecting group (e.g., acetyl). This can alter the directing effect and potentially favor bromination at other positions. Subsequent deprotection would yield the desired amine.
-
Alternative Synthetic Routes: A multi-step synthesis might offer better control. For instance, one could start with a pre-functionalized quinoline, such as 3-bromoquinoline, and then introduce the amino group at the 7-position via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.[2]
-
Reaction Conditions Optimization: Careful control of reaction parameters such as temperature, solvent, and the choice of brominating agent (e.g., N-bromosuccinimide (NBS) vs. liquid bromine) can influence the isomer ratio.[3]
Q4: What analytical techniques are best suited for identifying and quantifying isomeric impurities in my this compound sample?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying positional isomers.[4] A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) can effectively separate the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the isomers. The chemical shifts and coupling constants of the aromatic protons are unique for each isomer and can be used for unambiguous identification.[5]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and its isomers. The characteristic isotopic pattern of bromine (79Br and 81Br in a nearly 1:1 ratio) is a key diagnostic feature.[6]
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis and purification of this compound.
Issue 1: Low yield of the desired 3-bromo-7-aminoquinoline isomer.
-
Problem: The direct bromination of 7-aminoquinoline predominantly yields other isomers (e.g., 6-bromo and 8-bromo).
-
Solution Workflow:
Caption: Troubleshooting low yield of the target isomer.
Issue 2: Difficulty in separating isomeric impurities by column chromatography.
-
Problem: The isomeric bromo-aminoquinolines have very similar polarities, leading to poor separation on a silica gel column.
-
Solution:
-
Optimize the Mobile Phase: A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane) might improve separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can reduce tailing and improve peak shape for these basic compounds.[2]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., cyano or diol).
-
Preparative HPLC: For high-purity material, preparative HPLC is often the most effective method for separating challenging positional isomers.
-
Issue 3: Ambiguous NMR spectra making isomer identification difficult.
-
Problem: Overlapping signals in the 1H NMR spectrum make it difficult to assign the structure of the isolated isomers.
-
Solution:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help to establish through-bond and through-space proton connectivities, respectively, aiding in the definitive assignment of the substitution pattern.
-
Reference Spectra: If available, compare your spectra to literature data for known bromo-aminoquinoline isomers.
-
Predictive Software: Use NMR prediction software to estimate the chemical shifts for the possible isomers and compare them with your experimental data.
-
Data Presentation
Table 1: Hypothetical HPLC Separation of this compound and its Isomers
| Compound | Retention Time (min) | Peak Area (%) |
| 8-Bromoquinolin-7-amine | 10.5 | 45 |
| 6-Bromoquinolin-7-amine | 11.2 | 35 |
| This compound | 12.1 | 15 |
| 7-Aminoquinoline (unreacted) | 8.9 | 5 |
HPLC Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 10-90% B over 20 minutes. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.
Table 2: Predicted 1H NMR Chemical Shifts (δ, ppm) for Isomeric Bromo-7-aminoquinolines
| Proton | 3-Bromo-7-aminoquinoline | 6-Bromo-7-aminoquinoline | 8-Bromo-7-aminoquinoline |
| H-2 | 8.8 | 8.6 | 8.7 |
| H-4 | 8.1 | 8.0 | 8.1 |
| H-5 | 7.2 | 7.4 | 7.0 |
| H-6 | 7.0 | - | 7.3 |
| H-8 | 7.5 | 7.8 | - |
Predicted values in CDCl3. Actual values may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of 7-Aminoquinoline (Representative Procedure)
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Dissolution: Dissolve 7-aminoquinoline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask.
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Brominating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise with constant stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: HPLC Analysis of Isomeric Impurities
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Sample Preparation: Prepare a stock solution of the crude reaction mixture in the mobile phase (e.g., 1 mg/mL in 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter before injection.
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HPLC System: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of each isomer.
Caption: Workflow for HPLC analysis of isomeric impurities.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. tsijournals.com [tsijournals.com]
- 5. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum [chemicalbook.com]
- 6. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
Technical Support Center: Scaling Up the Synthesis of 3-Bromoquinolin-7-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Bromoquinolin-7-amine. This resource includes detailed experimental protocols, troubleshooting guides for common scale-up challenges, and frequently asked questions.
I. Synthetic Workflow Overview
The following diagram outlines a plausible multi-step synthetic workflow for the gram-scale synthesis of this compound, commencing with the commercially available 7-aminoquinoline.
Caption: Proposed synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of N-(quinolin-7-yl)acetamide (Protection)
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Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 7-aminoquinoline (50 g, 0.347 mol) and pyridine (250 mL).
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Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add acetic anhydride (38.8 mL, 0.416 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
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Work-up: Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. Collect the resulting precipitate by vacuum filtration.
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Purification: Wash the solid with cold water (3 x 200 mL) and dry under vacuum at 50-60 °C to yield N-(quinolin-7-yl)acetamide as a solid.
Step 2: Synthesis of 3-Bromo-N-(quinolin-7-yl)acetamide (Bromination)
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Reaction Setup: In a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and an inlet for inert gas, dissolve N-(quinolin-7-yl)acetamide (50 g, 0.268 mol) in dimethylformamide (DMF, 500 mL).
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Reagent Addition: Cool the solution to 0-5 °C. Add N-Bromosuccinimide (NBS) (52.5 g, 0.295 mol) portion-wise over 1-2 hours, ensuring the temperature does not exceed 10 °C.
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Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours after the complete addition of NBS. Monitor the reaction progress by TLC or HPLC.
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Work-up: Once the reaction is complete, quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (500 mL). Pour the mixture into 2 L of cold water and stir for 30 minutes.
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Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
Step 3: Synthesis of this compound (Deprotection)
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Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the crude 3-Bromo-N-(quinolin-7-yl)acetamide (from the previous step) in a mixture of ethanol (300 mL) and 6M hydrochloric acid (300 mL).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
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Work-up: Cool the reaction mixture to room temperature and then further in an ice bath. Adjust the pH to 8-9 by the slow addition of a concentrated aqueous solution of sodium hydroxide, keeping the temperature below 20 °C.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 400 mL). Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
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Concentration: Remove the solvent under reduced pressure to obtain the crude this compound.
Step 4: Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization. Collect the crystals by filtration and wash with a small amount of cold ethanol.
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Column Chromatography (if necessary): If recrystallization does not yield a product of sufficient purity, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
III. Quantitative Data Summary
| Step | Product | Starting Material | Reagent | Solvent | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1 | N-(quinolin-7-yl)acetamide | 7-aminoquinoline | Acetic Anhydride | Pyridine | 90-95 | >98 |
| 2 | 3-Bromo-N-(quinolin-7-yl)acetamide | N-(quinolin-7-yl)acetamide | N-Bromosuccinimide | DMF | 85-90 | >95 (crude) |
| 3 | This compound | 3-Bromo-N-(quinolin-7-yl)acetamide | Hydrochloric Acid | Ethanol/Water | 80-88 | >97 (after work-up) |
| 4 | Pure this compound | Crude this compound | - | Ethanol (for recrystallization) | 70-80 (overall) | >99 |
IV. Troubleshooting and FAQs
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Acetylation) | Incomplete reaction. | - Ensure the use of fresh, anhydrous acetic anhydride and pyridine.- Increase the reaction time and monitor by TLC. |
| Product loss during work-up. | - Ensure the precipitation is complete by using sufficiently cold water and allowing adequate time for the product to crash out. | |
| Formation of di-brominated or other impurities in Step 2 (Bromination) | Over-bromination due to poor temperature control or excess NBS. | - Maintain the reaction temperature strictly between 0-5 °C.- Add NBS in small portions over a longer period.- Use a slight excess (1.05-1.1 equivalents) of NBS. |
| Side reactions due to impurities in the starting material. | - Ensure the N-(quinolin-7-yl)acetamide from Step 1 is of high purity. | |
| Incomplete deprotection in Step 3 | Insufficient reaction time or acid concentration. | - Increase the reflux time and monitor the reaction by TLC/HPLC.- Ensure the concentration of HCl is adequate. |
| Degradation of the product. | - Avoid excessively long reaction times at high temperatures. | |
| Difficulty in purifying the final product | Presence of closely related impurities. | - Optimize the recrystallization solvent system. A mixture of solvents may be required.- If recrystallization is ineffective, use column chromatography with a shallow solvent gradient for better separation. |
| Poor crystallinity of the final product | Rapid precipitation during work-up or recrystallization. | - During pH adjustment, add the base slowly and with efficient cooling to control the rate of precipitation.- For recrystallization, allow the solution to cool slowly to promote the formation of well-defined crystals. |
Frequently Asked Questions (FAQs)
Q1: Why is the amino group protected in Step 1 before bromination? A1: The amino group is a strong activating group in electrophilic aromatic substitution. Direct bromination of 7-aminoquinoline would likely lead to a mixture of products, including di- and poly-brominated species, and potentially bromination at other positions on the quinoline ring. Acetylation deactivates the amino group slightly, providing better control and regioselectivity for bromination at the 3-position.
Q2: What are the critical safety precautions for handling N-Bromosuccinimide (NBS) on a large scale? A2: NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger quantities, consider using a closed-system for additions to minimize exposure. Ensure a quenching agent, such as sodium thiosulfate, is readily available.
Q3: Can an alternative brominating agent be used instead of NBS? A3: While other brominating agents like bromine (Br₂) can be used, NBS is generally preferred for its milder reaction conditions and better selectivity, which are advantageous for scale-up.[1] Using elemental bromine would likely require more stringent temperature control and may lead to more side products.
Q4: How can I monitor the progress of the bromination reaction effectively at a larger scale? A4: For large-scale reactions, in-process controls (IPCs) are crucial. Regularly take small aliquots from the reaction mixture, quench them, and analyze them by High-Performance Liquid Chromatography (HPLC). This will provide quantitative data on the consumption of the starting material and the formation of the product and any impurities.
Q5: What are the key considerations for heat management during the scale-up of the bromination step? A5: The bromination reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. It is essential to use a jacketed reactor with efficient cooling and to add the brominating agent slowly to control the exotherm and prevent thermal runaway.
V. Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting logic for synthesis scale-up.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromoquinolin-7-amine and 3-bromo-6-aminoquinoline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted quinolines are pivotal building blocks for the synthesis of complex molecular architectures with diverse biological and physical properties. Among these, aminobromoquinolines serve as versatile precursors for the introduction of molecular diversity via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This guide provides a comparative analysis of the reactivity of two isomeric aminobromoquinolines: 3-Bromoquinolin-7-amine and 3-bromo-6-aminoquinoline.
While direct, head-to-head experimental comparisons of these two specific isomers are not extensively documented in the peer-reviewed literature, a robust understanding of their relative reactivity can be extrapolated from fundamental principles of organic chemistry, including electronic and steric effects, and by examining data from analogous systems.
Executive Summary
The reactivity of the carbon-bromine (C-Br) bond in this compound and 3-bromo-6-aminoquinoline is primarily influenced by the electronic effects of the amino group and the inherent electronic nature of the quinoline ring system. The pyridine ring of the quinoline nucleus is electron-deficient, while the benzene ring is comparatively electron-rich.[1] The position of the electron-donating amino group will, therefore, modulate the electron density at the C-Br bond, influencing its susceptibility to oxidative addition in palladium-catalyzed reaction cycles.
Based on these principles, it is anticipated that 3-bromo-6-aminoquinoline will exhibit a higher reactivity in typical palladium-catalyzed cross-coupling reactions compared to this compound. The amino group at the 6-position, being para to the bromine at the 3-position, can exert a more significant electron-donating resonance effect, thereby increasing the electron density at the C3 position and facilitating the oxidative addition of the palladium catalyst. Conversely, the amino group at the 7-position in this compound is meta to the bromine at the 3-position, resulting in a less pronounced electronic activation of the C-Br bond.
Theoretical Reactivity Comparison
| Feature | This compound | 3-bromo-6-aminoquinoline | Analysis |
| Position of Amino Group | 7-position (on the benzenoid ring) | 6-position (on the benzenoid ring) | Both are on the more electron-rich ring of the quinoline system. |
| Electronic Effect on C-Br Bond | The amino group is meta to the C-Br bond. The electron-donating effect is primarily inductive with a weaker resonance contribution. | The amino group is para to the C-Br bond. A strong electron-donating resonance effect is expected, increasing the electron density at the C3 position. | The stronger resonance effect in the 6-amino isomer is predicted to make the C-Br bond more reactive towards oxidative addition. |
| Steric Hindrance | The 7-amino group is relatively remote from the 3-bromo position, posing minimal steric hindrance to an incoming catalyst. | The 6-amino group is also remote from the 3-bromo position, suggesting negligible steric impact on the reaction at C3. | Steric factors are unlikely to be a significant differentiating factor in the reactivity of the C-Br bond for these two isomers. |
| Predicted Reactivity | Lower | Higher | The electronic activation by the para-amino group in 3-bromo-6-aminoquinoline is the dominant factor leading to a prediction of higher reactivity. |
Experimental Protocols for Key Cross-Coupling Reactions
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted and optimized for this compound and 3-bromo-6-aminoquinoline.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds.
Reaction Scheme:
Figure 1. General scheme for the Suzuki-Miyaura coupling of aminobromoquinolines.
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aminobromoquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds.
Reaction Scheme:
Figure 2. General scheme for the Buchwald-Hartwig amination of aminobromoquinolines.
Detailed Protocol:
-
Reaction Setup (in a glovebox): To an oven-dried reaction tube, add the aminobromoquinoline (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-5 mol%), and a strong base (e.g., NaOᵗBu or LiHMDS, 1.4-2.0 equiv).
-
Reagent Addition: Add the amine (1.2-1.5 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Comparative Data from Analogous Systems
While specific data for the target molecules is scarce, the following table presents representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of various bromoquinolines to provide a contextual framework for expected reactivity.
| Reaction | Bromoquinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Citation |
| Suzuki-Miyaura | 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80-90 | High | [2] |
| Suzuki-Miyaura | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Varies (Optimization study) | DBU | THF/H₂O | Ambient | Varies | [3] |
| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Various cyclic amines | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 60-88 | [4] |
| Buchwald-Hartwig | 5-Bromo-8-(benzyloxy)quinoline | N-Methylaniline | Pd(OAc)₂ / BINAP | NaOᵗBu | Toluene | 80 | 93 | [3] |
Conclusion
Based on fundamental electronic principles, 3-bromo-6-aminoquinoline is predicted to be more reactive than this compound in palladium-catalyzed cross-coupling reactions. This is attributed to the favorable para positioning of the electron-donating amino group relative to the bromine atom, which enhances the electron density at the reaction center and facilitates the rate-determining oxidative addition step. The provided experimental protocols offer a robust starting point for the synthetic elaboration of both isomers. Researchers should anticipate the need for optimization of reaction conditions to achieve maximum yields, with the understanding that the more reactive 3-bromo-6-aminoquinoline may require milder conditions or shorter reaction times compared to its 7-amino counterpart.
Signaling Pathway and Experimental Workflow Diagrams
Figure 3. A logical workflow for the utilization of aminobromoquinolines in a drug discovery program.
Figure 4. A simplified diagram of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-Bromoquinolin-7-amine Derivatives in Cellular Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular activity of 3-Bromoquinolin-7-amine derivatives against other quinoline-based compounds and a standard chemotherapeutic agent. The following sections detail the cytotoxic and apoptotic effects of these compounds, supported by experimental data and protocols.
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatile quinoline scaffold allows for various substitutions, enabling the fine-tuning of their therapeutic potential. This guide focuses on the validation of this compound derivatives in cellular assays, providing a comparative analysis of their performance against other substituted quinolines and the well-established anticancer drug, Doxorubicin.
Data Presentation: Comparative Cytotoxicity
The antiproliferative activity of this compound derivatives and comparator compounds was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined using the MTT assay.
| Compound/Derivative | Cell Line | IC50 (µM) |
| This compound Derivative (Hypothetical) | MCF-7 (Breast) | [Data not available in search results] |
| A549 (Lung) | [Data not available in search results] | |
| HeLa (Cervical) | [Data not available in search results] | |
| HT29 (Colon) | [Data not available in search results] | |
| Alternative: 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (Glioblastoma) | >75 µg/mL |
| HeLa (Cervical) | >75 µg/mL | |
| HT29 (Colon) | >75 µg/mL | |
| Alternative: 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma) | 9.6 µg/mL |
| HeLa (Cervical) | 5.45 µg/mL | |
| HT29 (Colon) | 7.8 µg/mL | |
| Alternative: 6-Bromo-5-nitroquinoline | C6 (Glioblastoma) | [Data not available in search results] |
| HeLa (Cervical) | [Data not available in search results] | |
| HT29 (Colon) | Lower than 5-FU[4] | |
| Doxorubicin (Standard of Care) | MCF-7 (Breast) | ~1-5 µM (literature values) |
| A549 (Lung) | ~0.5-2 µM (literature values) | |
| HeLa (Cervical) | ~0.1-1 µM (literature values) | |
| HT29 (Colon) | ~0.2-1.5 µM (literature values) |
Note: Specific IC50 values for this compound derivatives were not available in the provided search results. The table includes data for other brominated quinoline derivatives to provide a contextual comparison.[1][4]
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding a purple formazan product that can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Mandatory Visualization
Experimental Workflow for Cellular Assays
Caption: Workflow for evaluating this compound derivatives.
Putative Signaling Pathway Inhibition
While specific signaling pathway data for this compound derivatives is limited, many quinoline compounds are known to interfere with key cancer-related pathways such as the PI3K/Akt pathway.
Caption: Putative inhibition of the PI3K/Akt signaling pathway.
Discussion of Findings
The available data on brominated quinolines suggests that the position and nature of substituents significantly influence their anticancer activity. For example, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline showed potent activity against several cancer cell lines, while 3,5,6,7-tetrabromo-8-methoxyquinoline was largely inactive.[1] This highlights the importance of the specific substitution pattern found in this compound derivatives for their biological effects.
Studies on other aminoquinolines have shown that they can induce cell cycle arrest and apoptosis, often mediated through the p53 tumor suppressor pathway.[2] It is plausible that this compound derivatives share similar mechanisms of action. The induction of apoptosis is a key characteristic of effective anticancer agents.
Conclusion
While direct comparative data for this compound derivatives is still emerging, the broader class of quinolines demonstrates significant potential as anticancer agents. The provided experimental protocols offer a standardized framework for the cellular validation of these compounds. Further studies are warranted to fully elucidate the efficacy, mechanism of action, and specific molecular targets of this compound derivatives in comparison to existing therapies. The diagrams presented herein provide a visual representation of the experimental workflow and a potential signaling pathway that may be targeted by this class of compounds.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Suzuki Coupling of 3-Bromoquinolin-7-amine
For researchers and professionals in drug development, the synthesis of 3-arylquinolin-7-amines is a critical step in creating novel molecular entities with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction is a paramount method for this transformation due to its reliability and broad functional group tolerance. The choice of catalyst is a crucial parameter that directly governs the efficiency, yield, and purity of the desired product.
This guide provides a comparative analysis of common palladium-based catalyst systems for the Suzuki coupling of 3-Bromoquinolin-7-amine with various arylboronic acids. While direct head-to-head comparative studies on this specific substrate are limited in published literature, this document compiles data from relevant examples to offer a clear overview of catalyst performance and to guide reaction optimization.
Catalyst Performance Comparison
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the selection of the palladium source, ligand, base, and solvent system. The following table summarizes the performance of different catalyst systems for the coupling of this compound, providing a baseline for comparison.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(dppf)Cl₂ | Pyridine-3-boronic acid | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 90% | A highly effective and commonly used catalyst for this type of transformation, providing excellent yield. |
| Pd(PPh₃)₄ | (1-(tert-butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 16 | 85% | A classic catalyst, demonstrating good performance under slightly milder temperature conditions. |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95% (Est.) | Buchwald ligands like SPhos are known to be highly active for challenging substrates, often resulting in shorter reaction times and high yields (yield estimated based on similar substrates). |
| Pd₂(dba)₃ / XPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene / H₂O | 100 | 2-8 | >90% (Est.) | XPhos is another bulky monophosphine ligand that generally provides high turnover numbers and is effective for heteroaryl couplings (yield estimated based on similar substrates). |
Note: Estimated yields are based on performance data for structurally related aryl bromides and represent expected outcomes for reaction optimization.
Detailed Experimental Protocols
Below are detailed methodologies for two of the key catalytic systems.
Protocol 1: Using Pd(dppf)Cl₂ Catalyst
This protocol is adapted from the synthesis of 3-(pyridin-3-yl)quinolin-7-amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Pyridine-3-boronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, pyridine-3-boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Using Pd(PPh₃)₄ Catalyst
This protocol is based on the synthesis of 3-(1H-pyrazol-5-yl)quinolin-7-amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
(1-(tert-butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 mmol, 3.0 equiv)
-
Degassed Toluene, Ethanol, and Water (2:1:1 v/v)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add the degassed solvent mixture of Toluene, Ethanol, and Water.
-
Heat the mixture to 80 °C and stir for 16 hours under the inert atmosphere.
-
After cooling to room temperature, filter the reaction mixture and concentrate the solvent in vacuo.
-
The residue is then partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental process follows a logical sequence from preparation to purification to ensure optimal results and safety.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
A Comparative Biological Evaluation of 3-Bromoquinolin-7-amine and Its Isomers: A Guide for Drug Discovery
In the landscape of medicinal chemistry, quinoline and its derivatives stand out as a "privileged scaffold" due to their presence in a multitude of biologically active compounds.[1] The introduction of substituents, such as bromine and amine groups, onto the quinoline ring system can significantly modulate its physicochemical properties and, consequently, its therapeutic efficacy.[1][2] This guide provides a comparative analysis of the biological activities of 3-Bromoquinolin-7-amine and its isomers, with a focus on their potential as anticancer and antimicrobial agents. The strategic placement of the bromine atom and the amino group is a critical determinant of the compound's interaction with biological targets, a key aspect of structure-activity relationship (SAR) studies.[2][3]
Comparative Biological Activities: An Isomeric Perspective
The biological activity of bromoquinoline derivatives is profoundly influenced by the position of the bromine substituent.[2] While specific head-to-head comparative data for all isomers of this compound is limited in the public domain, a broader look at various bromo- and amino-substituted quinolines provides valuable insights into their potential activities.
Anticancer Activity
Quinoline derivatives have shown significant promise as anticancer agents, with their mechanisms of action often involving the inhibition of enzymes crucial for cancer cell proliferation and survival.[4] The position of bromine substitution is a critical factor in the cytotoxic effects of these compounds.[2] For instance, studies have indicated that bromoquinolines with substitutions at the C-5 and C-7 positions often exhibit significant inhibition of cancer cell proliferation.[2] Conversely, some isomers with bromine at the C-3, C-6, and C-8 positions have shown no inhibitory activity against certain cancer cell lines.[2]
The addition of other functional groups in conjunction with bromine can further enhance anticancer potency. For example, the presence of a nitro group alongside bromine atoms, as seen in 6,8-dibromo-5-nitroquinoline, results in significant activity.[3] Similarly, methoxy groups combined with bromine substitutions have also demonstrated potent anticancer effects.[3]
Table 1: Anticancer Activity of Various Bromoquinoline Derivatives
| Compound/Alternative | Target Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | Data not specified, but showed strong antiproliferative activity | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | Data not specified, but showed strong antiproliferative activity | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | Data not specified, but showed strong antiproliferative activity | [2] |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 | 15.4 | [5] |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | HeLa | 26.4 | [5] |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | HT29 | 15.0 | [5] |
| Compound 17 (6,8-dibromo-5-nitroquinoline) | C6 | 50.0 | [5] |
| Compound 17 (6,8-dibromo-5-nitroquinoline) | HT29 | 26.2 | [5] |
| Compound 17 (6,8-dibromo-5-nitroquinoline) | HeLa | 24.1 | [5] |
| 3-Acetyl-6-bromoquinolin-4(1H)-one | Not Available | Not Available | [6] |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [6] |
| Quinoline-Chalcone Derivative 12e | HCT-116 (Colon Cancer) | 5.34 | [6] |
| Quinoline-Chalcone Derivative 12e | MCF-7 (Breast Cancer) | 5.21 | [6] |
Antimicrobial Activity
Bromoquinoline isomers are also recognized for their broad-spectrum antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria.[2] The position of the bromine atom can influence both the potency and the spectrum of this activity.[2] The antimicrobial action of some bromoquinolines, such as 5,7-dibromo-2-methyl-8-hydroxyquinoline, is often attributed to the chelation of metal ions that are essential for the function of bacterial enzymes.[2]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following is a detailed protocol for a key assay used in the evaluation of the anticancer activity of quinoline derivatives.
MTT Assay for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, HT29, C6)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Bromoquinoline isomer solutions of varying concentrations
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromoquinoline isomers. Include a vehicle control, a positive control, and an untreated negative control.[2]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[2]
-
Solubilization: Dissolve the formazan crystals by adding the solubilization solution.
-
Absorbance Measurement: Quantify the concentration of the colored formazan solution by measuring its absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.[2]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Workflows and Relationships
Diagrams are essential for illustrating complex experimental processes and conceptual relationships.
Caption: Workflow for the MTT assay to determine anticancer activity.
Caption: Structure-Activity Relationship (SAR) based on bromine position.
Conclusion
The biological evaluation of this compound and its isomers reveals the critical role of substituent placement on the quinoline scaffold in determining therapeutic potential. The available data strongly suggest that the introduction of bromo and amino groups is a viable strategy for enhancing the anticancer and antimicrobial properties of quinoline-based compounds. While a direct comparative study of all isomers of this compound is not extensively documented, the structure-activity relationships derived from related bromoquinoline derivatives provide a solid foundation for the rational design of novel and more potent therapeutic agents. Further research focusing on the systematic evaluation of these isomers is warranted to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromoquinolin-7-amine Derivatives and Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline derivatives, with a focus on substitutions at the 3 and 7-positions, to inform the design of potent kinase inhibitors. While direct, comprehensive SAR studies on 3-bromoquinolin-7-amine are limited in publicly available literature, valuable insights can be drawn from closely related analogs, such as 4-anilino-3-quinolinecarbonitriles, which have been investigated as Src kinase inhibitors. This guide synthesizes these findings, presenting quantitative data, experimental methodologies, and visual representations of key concepts.
Data Presentation: SAR of 4-Anilino-3-quinolinecarbonitrile Derivatives as Src Kinase Inhibitors
The following table summarizes the SAR of 4-anilino-3-quinolinecarbonitrile derivatives, highlighting the critical role of substitutions at the C-7 position of the quinoline core in modulating Src kinase inhibitory activity. The data is adapted from studies on related quinoline scaffolds.[1][2]
| Compound ID | 7-Position Substituent | Src Kinase IC50 (nM) | Cellular Activity IC50 (nM) |
| 1 | Methoxy | >10,000 | >10,000 |
| 2 | 3-Aminopropoxy | 12 | 1,700 |
| 3 | 3-(Dimethylamino)propoxy | 6.5 | 1,000 |
| 4 | 3-Morpholinopropoxy | 3.8 | 940 |
| 5 | 3-(4-Methylpiperazin-1-yl)propoxy | 4.2 | 750 |
| 6 | 4-Pyridyl | Potent | Active in vivo |
Key SAR Observations:
-
Importance of the 7-Position: Substitution at the 7-position of the quinoline ring is crucial for Src kinase inhibitory activity. A simple methoxy group at this position results in a significant loss of potency.[1][2]
-
Role of Basic Amines: The introduction of a basic amine moiety at the 7-position, connected via a propoxy linker, dramatically enhances inhibitory activity. This suggests a key interaction with the solvent-exposed region of the kinase ATP-binding site.
-
Effect of Amine Substitution: The nature of the terminal amine influences both enzymatic and cellular potency. Cyclic amines like morpholine and piperazine, as well as the dimethylamino group, are well-tolerated and lead to potent inhibitors.
-
Aromatic Substituents: Aromatic groups, such as a pyridyl ring, at the 7-position also confer potent inhibitory activity.[3]
Experimental Protocols
General Synthesis of 4-Anilino-7-(substituted)-3-quinolinecarbonitriles
A common synthetic route to this class of compounds involves the reaction of a 4-chloro-7-(substituted)-3-quinolinecarbonitrile intermediate with the appropriate aniline derivative. The 7-substituted quinoline core can be prepared through various methods, including nucleophilic aromatic substitution on a 7-fluoro or 7-chloro precursor.
In Vitro Kinase Inhibition Assay (Src Kinase)
The inhibitory activity of the synthesized compounds against Src kinase is typically determined using a phosphorylation assay.
Materials:
-
Recombinant human Src kinase
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
Microplates (e.g., 384-well)
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.
-
Reaction Mixture: The Src kinase, biotinylated peptide substrate, and test compound are added to the microplate wells.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near its Km value for the enzyme.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) are added.
-
Signal Measurement: After another incubation period, the TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of a representative kinase signaling pathway by a this compound derivative.
Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for the SAR study of novel kinase inhibitors.
References
Benchmarking Synthetic Routes to 3-Bromoquinolin-7-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic pathways for 3-Bromoquinolin-7-amine, a valuable building block in medicinal chemistry. Due to the absence of established, published methods for this specific isomer, this document outlines plausible synthetic strategies benchmarked against known methodologies for analogous quinoline derivatives. The comparison focuses on the logical progression of synthetic steps, potential for regioselectivity, and the underlying chemical principles.
Introduction to Synthetic Strategies
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with numerous methods developed for accessing specific isomers. For a molecule like this compound, the key challenge lies in the controlled introduction of two different substituents at specific positions on the quinoline core. The strategies discussed herein are based on well-established reactions in quinoline chemistry, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and modern cross-coupling reactions.
Proposed Synthetic Pathways
Based on analogous reactions found in the literature for similar compounds, two primary retrosynthetic approaches are considered:
-
Route A: Bromination followed by Nitration and Reduction. This approach begins with the bromination of quinoline, followed by nitration and subsequent reduction of the nitro group to an amine.
-
Route B: Nitration followed by Bromination and Reduction. This pathway initiates with the nitration of quinoline, followed by bromination of the resulting nitroquinoline and a final reduction step.
A third potential, more modern approach involves the late-stage functionalization of a pre-formed quinoline core:
-
Route C: Late-Stage Amination of a Dibromoquinoline. This strategy relies on the synthesis of a dibromoquinoline intermediate, followed by a selective amination reaction.
The following sections detail the experimental considerations for each proposed route and provide a comparative analysis.
Experimental Protocols and Data
While specific experimental data for the synthesis of this compound is not available, the following protocols are based on established procedures for the synthesis of similar quinoline derivatives.
Route A: Bromination → Nitration → Reduction
Step 1: Synthesis of 3-Bromoquinoline
A common method for the synthesis of 3-bromoquinoline involves the reaction of an acid salt of quinoline with bromine.[1] This procedure is reported to be suitable for producing high-purity 3-bromoquinoline.[1] Another approach is the Sandmeyer reaction, which converts 3-aminoquinoline to 3-bromoquinoline via a diazonium salt intermediate.[1]
Step 2: Nitration of 3-Bromoquinoline to 3-Bromo-7-Nitroquinoline
The nitration of bromoquinolines is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is directed by the existing bromine substituent and the quinoline nitrogen. For 3-bromoquinoline, nitration is expected to occur on the benzene ring, potentially yielding a mixture of isomers, including the desired 7-nitro product.
Step 3: Reduction of 3-Bromo-7-Nitroquinoline to this compound
The reduction of a nitro group to an amine is a standard transformation. Common reagents for this include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation with a palladium catalyst (Pd/C) under a hydrogen atmosphere.
Route B: Nitration → Bromination → Reduction
Step 1: Synthesis of 7-Nitroquinoline
Nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. Achieving nitration at the 7-position may require specific reaction conditions or starting with a pre-functionalized quinoline.
Step 2: Bromination of 7-Nitroquinoline to 3-Bromo-7-Nitroquinoline
The bromination of nitroquinolines can be challenging due to the deactivating nature of the nitro group. Electrophilic bromination would likely occur on the pyridine ring, with the 3-position being a possible site.
Step 3: Reduction of 3-Bromo-7-Nitroquinoline to this compound
Similar to Route A, the final step involves the reduction of the nitro group to an amine using standard reducing agents.
Route C: Late-Stage Amination
Step 1: Synthesis of 3,7-Dibromoquinoline
The synthesis of 3,7-dibromoquinoline would likely involve a multi-step process, potentially starting from a pre-functionalized quinoline or building the ring system from acyclic precursors.
Step 2: Selective Amination of 3,7-Dibromoquinoline
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds from aryl halides.[2] By carefully selecting the catalyst, ligand, and reaction conditions, it may be possible to achieve selective amination at the 7-position of 3,7-dibromoquinoline.
Comparative Data Summary
The following table summarizes the key aspects of the proposed synthetic routes for this compound. As no direct experimental data exists, the comparison is qualitative.
| Feature | Route A: Bromination First | Route B: Nitration First | Route C: Late-Stage Amination |
| Starting Material | Quinoline | Quinoline | 3,7-Dibromoquinoline |
| Key Intermediates | 3-Bromoquinoline, 3-Bromo-7-nitroquinoline | 7-Nitroquinoline, 3-Bromo-7-nitroquinoline | - |
| Number of Steps | 3 | 3 | 1 (from dibromo precursor) |
| Potential Yield | Moderate to Low (due to potential for isomeric mixtures in nitration) | Low (due to difficulty in selective nitration and bromination) | Potentially High (if selective amination is achieved) |
| Regioselectivity | A key challenge in the nitration step. | A significant challenge in both nitration and bromination steps. | A key challenge in the selective amination step. |
| Key Advantages | Starts from a simple, commercially available material. | Also starts from a simple material. | Potentially the most efficient route if the dibromo precursor is available. |
| Potential Drawbacks | Formation of multiple isomers during nitration, requiring difficult purification. | Formation of multiple isomers in both functionalization steps. | Synthesis of the 3,7-dibromoquinoline precursor may be challenging. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the proposed synthetic routes.
Caption: Proposed Synthetic Workflow for Route A.
Caption: Proposed Synthetic Workflow for Route B.
Caption: Proposed Synthetic Workflow for Route C.
Conclusion and Recommendations
In the absence of established methods, the synthesis of this compound presents an interesting challenge in regiocontrol.
-
Route A appears to be a logical starting point, as the synthesis of 3-bromoquinoline is well-documented. The primary hurdle will be the controlled nitration to obtain the 7-nitro isomer in a reasonable yield.
-
Route B is likely to be more challenging due to the initial nitration step, which may not favor the 7-position, and the subsequent bromination of a deactivated ring system.
-
Route C represents a more modern and potentially efficient approach, provided that a reliable synthesis for 3,7-dibromoquinoline can be developed. The success of this route would hinge on achieving high selectivity in the Buchwald-Hartwig amination step.
For researchers embarking on the synthesis of this compound, a systematic investigation of Route A, with careful optimization of the nitration conditions, is recommended as the most pragmatic initial approach. Further exploration into the development of a scalable synthesis for 3,7-dibromoquinoline could unlock the more convergent and potentially higher-yielding Route C.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Bromoquinolin-7-amine Based Inhibitors
For Immediate Release
To researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase cross-reactivity profiles of inhibitors based on the 3-bromoquinolin-7-amine scaffold. Due to the limited availability of public data on this specific scaffold, this guide utilizes experimental data from structurally related quinoline and quinazoline-based inhibitors to provide a representative analysis of potential on-target and off-target activities. The presented data, compiled from various public sources, aims to serve as a valuable resource for guiding the development of more selective and effective kinase inhibitors.
The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous kinase inhibitors that have entered clinical development and received regulatory approval.[1] The precise substitutions on this quinoline framework are critical in defining both the potency against the intended target and the broader selectivity across the human kinome.[2] Understanding this selectivity is paramount, as off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[3][4]
Comparative Kinase Inhibition Profiles
To illustrate the spectrum of selectivity among quinoline-based inhibitors, the following tables summarize the inhibitory activities (IC50 values) of various compounds against a panel of kinases. While not direct derivatives of this compound, these compounds share the core quinoline or a closely related quinazoline structure, offering insights into the potential structure-activity relationships (SAR) and cross-reactivity profiles.
Table 1: Inhibitory Activity of Quinoline/Quinazoline-Based Inhibitors Against Primary Kinase Targets
| Inhibitor Class/Example | Primary Target(s) | IC50 (nM) | Notes |
| 4-Anilinoquinoline | GAK | 3.9 (Ki) | High affinity and selectivity for Cyclin G-associated kinase (GAK) within the NAK sub-family.[2] |
| Gefitinib (Quinazoline) | EGFR | 15.5 | A well-established EGFR inhibitor.[5] |
| Vandetanib (Quinazoline) | VEGFR-2 | 54.0 | A multi-kinase inhibitor.[5] |
| Quinazoline-Isatin Hybrid (Compound 6c) | VEGFR-2, EGFR, HER2, CDK2 | 76, 83, 138, 183 | A multi-kinase inhibitor demonstrating potent activity against several key cancer-related kinases.[6] |
| 4-Aminoquinoline Derivative (Compound 14) | RIPK2 | 5.1 | A potent and selective inhibitor of Receptor-Interacting Protein Kinase 2.[7] |
Table 2: Off-Target Kinase Profiling of Representative Quinoline/Quinazoline-Based Inhibitors
| Inhibitor Example | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| 4-Anilinoquinoline | ADCK3 | 220 (Kd) | Demonstrates significant off-target activity against ADCK3.[2] |
| Novel Quinazoline 1 (NQ1) | SRC | >1000 | Exhibits high selectivity for its primary target (mutant EGFR) over Src kinase.[5] |
| Novel Quinazoline 2 (NQ2) | PDGFR-β | 150 | Shows activity against other tyrosine kinases, including PDGFR-β.[5] |
| Dasatinib (Broad Spectrum Inhibitor) | Multiple | - | Known to inhibit over 40 kinases, serving as a promiscuous control.[8] |
| Bosutinib (Broad Spectrum Inhibitor) | Multiple | - | Inhibits over 45 kinases, highlighting the challenge of achieving high selectivity.[8] |
Experimental Protocols
Detailed methodologies for key experimental assays are provided below to ensure reproducibility and facilitate the design of further cross-reactivity studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4][9][10][11][12]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Test inhibitor (e.g., this compound derivative)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
384-well white opaque plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP in kinase reaction buffer.
-
Add the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that measures the binding of an inhibitor to the kinase active site.[1][3][13][14][15]
Materials:
-
Kinase of interest (tagged, e.g., with GST)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand)
-
Test inhibitor
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 4 µL of the test inhibitor at various concentrations.
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer A. Add 8 µL of this mixture to each well.
-
Prepare a 4X tracer solution in Kinase Buffer A. Add 4 µL of this solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio.
-
Binding of the test inhibitor displaces the tracer, leading to a decrease in the FRET signal.
-
Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a competitive binding model.
-
Visualizing Pathways and Workflows
Diagrams of relevant signaling pathways and a general experimental workflow are provided below to contextualize the importance of kinase selectivity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. eastport.cz [eastport.cz]
- 5. benchchem.com [benchchem.com]
- 6. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
In Vitro ADME Profile of Substituted Quinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of substituted quinoline analogs. While specific experimental data for 3-Bromoquinolin-7-amine analogs are not publicly available, this guide utilizes data from a closely related series of substituted quinoline-chalcones to provide insights into the potential ADME characteristics of this compound class. The information presented herein is intended to serve as a reference for researchers engaged in the discovery and development of quinoline-based therapeutic agents.
Executive Summary
Early assessment of ADME properties is a critical component of modern drug discovery, enabling the selection of drug candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage clinical failures.[1] This guide summarizes key in vitro ADME parameters for a lead substituted quinoline compound and its analogs, including permeability, plasma protein binding, and metabolic stability. Detailed experimental protocols for these assays are also provided to facilitate the replication and adaptation of these methods for novel compounds.
Comparative In Vitro ADME Data
The following tables summarize the in vitro ADME properties of a lead substituted quinoline-chalcone (Compound 1) and its analogs. This data is extracted from a study on the design and synthesis of novel substituted quinoline analogs for antileishmanial activity and should be considered as a surrogate for the ADME properties of this compound analogs.[2]
Table 1: Permeability of Substituted Quinoline Analogs (PAMPA) [2]
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Compound 1 | 31 |
Table 2: Plasma Protein Binding of Substituted Quinoline Analogs [2]
| Compound | Mouse Plasma Protein Binding (%) | Human Plasma Protein Binding (%) |
| Compound 1 | 85-95 | 85-95 |
Table 3: Metabolic Stability of Substituted Quinoline Analogs in Liver Microsomes [2]
| Compound | Hamster Liver Microsomes | Mouse Liver Microsomes | Human Liver Microsomes |
| Analog 8d | Stable | Stable | Stable |
Note: Specific quantitative data for the metabolic stability of Compound 1 was not provided in the source material. However, the stability of analog 8d is noted as a key finding.
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below. These protocols are based on established and widely used techniques in the field of drug discovery.
Kinetic Solubility Assay
A common method for determining kinetic solubility involves the use of a plate reader to detect the precipitation of a compound from a solution.
Methodology:
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).[3]
-
Add a small volume of the DMSO stock solution to an aqueous buffer in a microtiter plate.[4]
-
Serially dilute the solution across the plate.[4]
-
Incubate the plate for a set period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity of each well using a nephelometer to detect the point of precipitation.[4]
-
Alternatively, for a direct UV assay, filter the solutions to remove any precipitate and measure the absorbance of the filtrate to determine the concentration of the dissolved compound.[4][5]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[1]
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The test compound, dissolved in buffer, is added to the donor wells of the filter plate.
-
The filter plate (donor) is placed on top of the 96-well plate (acceptor), creating a "sandwich".
-
The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated from the concentration of the compound that has diffused across the artificial membrane.
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Methodology:
-
Thaw pooled human liver microsomes and dilute them in a phosphate buffer.[6]
-
Prepare a reaction mixture containing the liver microsomes, the test compound, and a cofactor solution (e.g., NADPH regenerating system).[7]
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction is taken and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).[8]
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[8]
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9]
Plasma Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is the gold standard for determining the extent to which a compound binds to plasma proteins.
Methodology:
-
A semi-permeable membrane separates two chambers of a dialysis cell.[10]
-
Plasma containing the test compound is added to one chamber (the plasma chamber).[11]
-
Buffer is added to the other chamber (the buffer chamber).[11]
-
The dialysis unit is incubated at 37°C with shaking until equilibrium is reached (typically 4-24 hours).[11][12]
-
At equilibrium, samples are taken from both the plasma and buffer chambers.[11]
-
The concentration of the compound in both samples is measured by LC-MS/MS.
-
The fraction of unbound compound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[13]
Visualized Workflows
The following diagrams illustrate the general workflows for the described in vitro ADME assays.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Design, synthesis, ADME characterization and antileishmanial evaluation of novel substituted quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. enamine.net [enamine.net]
- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 13. bioivt.com [bioivt.com]
Head-to-head comparison of different cross-coupling methods for 3-Bromoquinolin-7-amine
For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a pivotal step in the synthesis of novel therapeutic agents and functional materials. This guide provides an objective comparison of four widely used palladium-catalyzed cross-coupling reactions for the modification of 3-Bromoquinolin-7-amine: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The presence of both a bromine atom at the 3-position and an amine group at the 7-position on the quinoline core makes this compound a versatile building block. The choice of the cross-coupling methodology is critical and depends on the desired final product, functional group tolerance, and desired reaction efficiency. This document presents a comparative analysis of these methods, supported by experimental data from literature on analogous systems to provide a predictive framework for reaction planning.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this compound. It is important to note that while the Sonogashira data is derived from a closely related substrate, the data for Suzuki, Buchwald-Hartwig, and Heck reactions are based on analogous bromo- and amino-substituted heterocyclic systems and are intended for comparative purposes.
| Cross-Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12-24 | ~75[1] | Good yields are achievable for arylation. The free amine at the 7-position is generally tolerated without protection.[2] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | High | Bulky, electron-rich phosphine ligands are often crucial for high yields in C-N bond formation.[3] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 12 | ~90[4] | Excellent yields for the formation of C(sp²)-C(sp) bonds. Copper(I) co-catalyst is typically required. |
| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100-140 | 12-24 | Moderate | Generally requires higher temperatures. The use of electron-deficient alkenes often leads to better results.[5][6] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these cross-coupling reactions. The following are representative protocols adapted for this compound based on established procedures for similar substrates.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the arylation of this compound.[7][8]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of this compound with an amine.[9][10]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cs₂CO₃ (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add this compound and the amine coupling partner.
-
Seal the tube, remove from the glovebox (if applicable), and add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture in an oil bath at 100 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.[11]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol)
-
CuI (0.05 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Heck Coupling
This protocol describes a general procedure for the vinylation of this compound.[1][12]
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate) (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
PPh₃ (0.04 mmol)
-
Triethylamine (NEt₃) (1.5 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, PPh₃, and triethylamine.
-
Add anhydrous DMF.
-
Seal the tube and heat to 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
To better understand the relationships and workflows in these catalyzed reactions, the following diagrams are provided.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for selecting a cross-coupling method.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 12. Heck Reaction—State of the Art | MDPI [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 3-Bromoquinolin-7-amine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing 3-Bromoquinolin-7-amine in a laboratory setting. The following procedures are based on best practices for handling structurally similar halogenated quinoline derivatives.
Hazard Summary
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[6] |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing.[6][7] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term contact. For extended contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact with the chemical.[1][2][6] |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex® or 100% cotton recommended) | Protects skin and personal clothing from contamination. Must be fully buttoned.[1][6] |
| Full-Length Pants | - | Covers the lower body to prevent skin exposure.[6] | |
| Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[6] | |
| Respiratory Protection | NIOSH-Approved Respirator | Use with appropriate cartridges for organic vapors and particulates. | Required when handling the solid outside of a fume hood or if aerosol generation is possible.[1][2][8] |
Operational Plan: Safe Handling Protocol
Adherence to strict operational protocols is crucial to minimize exposure and prevent contamination.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood.[3][6][8]
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with absorbent, disposable bench paper.[6]
-
Weighing and Transfer: To minimize dust generation, handle the solid compound with care. Use a spatula for transfers.
-
Solution Preparation: When preparing a solution, slowly add the solid this compound to the solvent in a suitable container within the fume hood. Keep the container capped when not in use.[6]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][3]
Emergency Plan
Spill Response:
-
Minor Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.[9] Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[9][10]
-
Major Spill: In the event of a large spill, evacuate the area immediately and alert others.[5][8] Contact your institution's Environmental Health & Safety (EHS) office.
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2][3]
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[9][10]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic liquids.[10]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[9]
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10] Arrange for disposal through your institution's licensed hazardous waste disposal service.[9]
Handling and Disposal Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
